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  • Product: (1R)-3-Oxocyclopentane-1-carbonitrile
  • CAS: 180475-44-9

Core Science & Biosynthesis

Foundational

(1R)-3-Oxocyclopentane-1-carbonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of (1R)-3-Oxocyclopentane-1-carbonitrile Abstract (1R)-3-Oxocyclopentane-1-carbonitrile is a chiral building block of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of (1R)-3-Oxocyclopentane-1-carbonitrile

Abstract

(1R)-3-Oxocyclopentane-1-carbonitrile is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentanone framework with a stereodefined nitrile group, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. As a senior application scientist, this document is structured to deliver not only foundational data but also the underlying scientific rationale and field-proven experimental protocols for their determination. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective utilization of this compound, ensuring reproducibility, purity assessment, and successful integration into synthetic workflows.

Introduction: A Strategic Building Block

The Role of (1R)-3-Oxocyclopentane-1-carbonitrile in Modern Drug Discovery

The pursuit of novel therapeutics often relies on the availability of sophisticated and structurally diverse building blocks. Cyclopentane rings are integral scaffolds in numerous approved drugs, including steroids and prostaglandins, where they serve as core structures or as appendages to occupy hydrophobic pockets in biological targets.[2] (1R)-3-Oxocyclopentane-1-carbonitrile emerges as a particularly strategic intermediate due to its dual functionality: a ketone and a nitrile group on a chiral cyclopentane frame.[1] This combination allows for a wide range of chemical transformations, making it a precursor for various complex molecules with potential therapeutic applications.[1][3] Its utility as an intermediate in the synthesis of pharmacologically active compounds underscores the importance of a well-characterized physical property profile.[1][4]

The Criticality of Physical Property Characterization

In the landscape of drug development, a molecule's physical properties are not mere data points; they are critical determinants of its behavior from the reaction flask to its final formulation and physiological fate. Properties such as melting point, boiling point, and solubility govern purification strategies (e.g., crystallization, distillation), dictate storage and handling conditions, and profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is paramount for robust process development, quality control, and the formulation of safe and effective medicines.

Core Molecular and Physical Properties

Chemical Identity and Structure
  • IUPAC Name: (1R)-3-oxocyclopentane-1-carbonitrile[1]

  • CAS Number: 180475-44-9[1][5]

  • Molecular Formula: C₆H₇NO[1][5]

  • Molecular Weight: 109.13 g/mol [1][5]

  • Structure (SMILES): N#C[C@H]1CC(CC1)=O[5]

Summary of Physical Properties

The following table summarizes the key physical properties of (1R)-3-Oxocyclopentane-1-carbonitrile. It is critical to note that several of these values are predicted and await experimental verification, which is detailed in the subsequent sections.

PropertyValueSource/Method
Appearance Brown to black liquid[6]
Boiling Point 258.0 ± 33.0 °CPredicted[6][7]
Density 1.08 ± 0.1 g/cm³Predicted[6][7]
Melting Point Not available (expected to be below room temp.)-
Solubility To be determined experimentally-

Experimental Determination of Key Physical Properties

The trustworthiness of a chemical intermediate hinges on the empirical validation of its physical properties. The following protocols are designed as self-validating systems for researchers to confirm the identity and purity of (1R)-3-Oxocyclopentane-1-carbonitrile.

Melting Point Analysis
  • Causality and Rationale: The melting point is one of the most fundamental and informative physical properties, serving as a primary criterion for purity. A pure crystalline compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C).[8] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[8] For (1R)-3-Oxocyclopentane-1-carbonitrile, which is reported as a liquid at room temperature, this analysis would be performed at sub-ambient temperatures or on a solid derivative.

  • Detailed Experimental Protocol (Capillary Method):

    • Sample Preparation: Ensure the sample is anhydrous and, if applicable, in a finely powdered form.

    • Capillary Loading: Load a small amount of the sample into a thin-walled capillary tube, sealing one end if not pre-sealed. Pack the sample to a height of 1-2 mm by gently tapping the tube.[9]

    • Apparatus Setup: Place the capillary tube into the heating block of a modern melting point apparatus.[10]

    • Rapid Determination: Heat the sample rapidly to determine an approximate melting range. This provides a target for the precise measurement.

    • Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

    • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow start Start prep Prepare Dry, Powdered Sample start->prep pack Pack 1-2 mm in Capillary Tube prep->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Approx. MP) insert->heat_fast Initial Run heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow Precise Run record Record T1 (Onset) and T2 (Clear) heat_slow->record Observe end_node End record->end_node BoilingPointWorkflow start Start setup Place Sample in Test Tube start->setup capillary Invert Sealed Capillary in Sample setup->capillary heat Heat Assembly in Oil Bath capillary->heat observe_bubbles Observe Continuous Bubble Stream heat->observe_bubbles Heating Phase cool Remove Heat, Cool Slowly observe_bubbles->cool record Record Temp. when Liquid Enters Capillary cool->record Cooling Phase end_node End record->end_node

Caption: Workflow for Boiling Point Determination.

Solubility Profiling
  • Causality and Rationale: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation design. [11]The "like dissolves like" principle suggests that (1R)-3-Oxocyclopentane-1-carbonitrile, with its polar ketone and nitrile groups and non-polar hydrocarbon ring, will exhibit moderate solubility in a range of solvents. [12]A quantitative assessment is essential. The shake-flask method is the gold standard for determining equilibrium solubility. [12][13]

  • Detailed Experimental Protocol (Shake-Flask Method):

    • Preparation: Add an excess amount of (1R)-3-Oxocyclopentane-1-carbonitrile to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

    • Equilibration: Agitate the vials in a temperature-controlled shaker bath for a defined period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute. [12] 3. Phase Separation: After equilibration, separate the undissolved solid/liquid. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution. [12] 4. Quantification: Accurately quantify the concentration of the solute in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector. [12]A calibration curve prepared with standard solutions of known concentrations is required for accurate measurement.

    • Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

SolubilityWorkflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-72h with agitation) add_excess->equilibrate Incubation separate Separate Phases (Centrifuge & Filter) equilibrate->separate Clarification analyze Analyze Filtrate (e.g., HPLC) separate->analyze Analysis quantify Quantify Against Calibration Curve analyze->quantify end_node End: Solubility Value (mg/mL or mol/L) quantify->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, complementing the physical property data.

Summary of Expected Spectroscopic Data

The following table outlines the expected spectral signatures for (1R)-3-Oxocyclopentane-1-carbonitrile based on its functional groups.

TechniqueRegion/ShiftExpected Signature/InterpretationReference
FT-IR ~2250 cm⁻¹Strong, sharp C≡N stretch[14][15]
~1740 cm⁻¹Strong C=O stretch (typical for a five-membered ring ketone)[14]
¹H NMR 2.0 - 3.0 ppmProtons on carbons adjacent to the nitrile and ketone groups[15]
¹³C NMR 115 - 120 ppmNitrile carbon (C≡N)[14][15]
>200 ppmCarbonyl carbon (C=O) of the ketone[15]
Mass Spec. m/z = 109Molecular ion (M⁺) peak[16]
  • Infrared (IR) Spectroscopy: The IR spectrum should be highly diagnostic, showing two prominent peaks in relatively clean regions of the spectrum: a sharp absorption for the nitrile C≡N stretch and a strong absorption for the carbonyl C=O stretch. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the seven protons on the cyclopentane ring, with chemical shifts and coupling patterns determined by their proximity to the electron-withdrawing ketone and nitrile groups. In ¹³C NMR, the nitrile and carbonyl carbons will have highly characteristic chemical shifts, providing clear evidence of their presence. [14][15]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 109.13 g/mol . [1]The fragmentation pattern will be characteristic of a cyclic ketone, which often exhibits a stable molecular ion. [17]

Conclusion: A Synthesis of Properties for Drug Development

(1R)-3-Oxocyclopentane-1-carbonitrile is a valuable chiral intermediate whose effective use in research and drug development is contingent upon a thorough understanding of its physical properties. This guide has provided a synthesis of predicted data, authoritative experimental protocols, and the scientific rationale for their importance. The detailed methodologies for determining melting point, boiling point, and solubility, combined with the expected spectroscopic fingerprints, form a robust framework for quality control, purity assessment, and process optimization. By applying these validated techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes and accelerating the journey from chemical synthesis to therapeutic innovation.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods | PDF. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • JoVE. (n.d.). N.M.R. of some nitriles in electric fields. [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Melting point determination. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Unknown Source. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (Link not available)
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Determination of boiling point. (Link not available)
  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

  • RSC Publishing. (n.d.). The First Nitrogen NMR Spectroscopic Study of Nitrile lmides (Nitrilimines). [Link]

  • Unknown Source. (n.d.). Determination of Solubility by Gravimetric Method. (Link not available)
  • PMC. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]

  • Unknown Source. (2021, September 19). experiment (1) determination of melting points. (Link not available)
  • Chemical Synthesis Database. (2025, May 20). 3-oxo-1-cyclopentene-1-carbonitrile. [Link]

  • PubChem - NIH. (n.d.). 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. [Link]

  • Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • PubChem. (n.d.). 1-Formyl-3-oxocyclopentane-1-carbonitrile | C7H7NO2 | CID 89268015. [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]

  • Mol-Instincts. (2020, June 17). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?[Link]

Sources

Exploratory

(1R)-3-Oxocyclopentane-1-carbonitrile molecular weight

An In-depth Technical Guide to (1R)-3-Oxocyclopentane-1-carbonitrile: A Key Chiral Building Block in Modern Synthesis Introduction (1R)-3-Oxocyclopentane-1-carbonitrile is a bifunctional organic compound of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (1R)-3-Oxocyclopentane-1-carbonitrile: A Key Chiral Building Block in Modern Synthesis

Introduction

(1R)-3-Oxocyclopentane-1-carbonitrile is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a five-membered cyclopentane ring, a ketone at the 3-position, and a nitrile group at the 1-position. The stereochemistry at the C1 position, designated as (1R), makes it a valuable chiral building block for the enantioselective synthesis of complex molecular targets, particularly pharmaceutical ingredients.[1] The presence of two orthogonal and reactive functional groups—a ketone and a nitrile—within a constrained cyclic framework allows for a wide range of chemical transformations, providing access to diverse and sophisticated molecular architectures.[2] This guide provides a comprehensive overview of its properties, state-of-the-art synthesis, synthetic utility, and analytical characterization for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of (1R)-3-Oxocyclopentane-1-carbonitrile are critical for its handling, reaction setup, and analytical identification. The molecule's molecular weight is 109.13 g/mol , derived from its molecular formula, C₆H₇NO.[2][3][4][5] This unique combination of a chiral center, a ketone, and a nitrile group on a cyclopentane scaffold imparts distinct reactivity compared to its analogs.[2]

Table 1: Core Properties of (1R)-3-Oxocyclopentane-1-carbonitrile

PropertyValueSource(s)
Molecular Weight 109.13 g/mol [2][3][4][5]
Exact Mass 109.052763847 g/mol [2][5]
Molecular Formula C₆H₇NO[2][3][4]
CAS Number 180475-44-9[2][3][4]
IUPAC Name (1R)-3-oxocyclopentane-1-carbonitrile[2]
SMILES (Isomeric) N#C[C@H]1CC(CC1)=O[3]
InChI Key RJDDBRGASHENKL-RXMQYKEDSA-N[2]
Predicted Density 1.08±0.1 g/cm³[4]
Predicted Boiling Point 258.0±33.0 °C[4]
Appearance Brown to black liquid[4]

Enantioselective Synthesis: A Modern Approach

The synthesis of enantiomerically pure (1R)-3-Oxocyclopentane-1-carbonitrile is a non-trivial task. While racemic 3-oxocyclopentanecarbonitrile can be readily prepared via a Michael addition of cyanide to cyclopent-2-en-1-one, the isolation of a single enantiomer requires a sophisticated asymmetric strategy.[1] A highly effective method is the Crystallization-Induced Diastereomer Transformation (CIDT) , which leverages a chiral auxiliary to separate diastereomers that can then be converted to the desired enantiopure product.[1]

Rationale for the CIDT Strategy

The core of this strategy involves the reaction of racemic 3-oxocyclopentanecarbonitrile with a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form a pair of diastereomeric ketals. These diastereomers possess different physicochemical properties, most notably solubility. Through fractional crystallization, one diastereomer can be selectively precipitated from solution. The key to the CIDT process is the epimerization of the undesired diastereomer remaining in solution back to the desired, less soluble diastereomer, allowing for a theoretical yield greater than the 50% limit of classical resolution.[1]

Synthesis Workflow via CIDT

Synthesis_Workflow cluster_0 Step 1: Ketal Formation cluster_1 Step 2: Crystallization & Epimerization (CIDT) cluster_2 Step 3: Deprotection Racemic Racemic 3-Oxocyclopentane- carbonitrile Diastereomers Mixture of Diastereomeric Ketals ((R)-Ketal and (S)-Ketal) Racemic->Diastereomers + Chiral Auxiliary, Acid Catalyst Auxiliary (1R,2R)-1,2-Diphenylethane- 1,2-diol Solubilization Dissolution in Suitable Solvent (e.g., t-butanol/i-octane) Diastereomers->Solubilization CIDT Stirring at 80°C Solubilization->CIDT Base Potassium t-butoxide Base->CIDT + Base Filtration Filtration CIDT->Filtration Precipitation of desired diastereomer DesiredKetal Isolated (R)-Ketal (High Diastereomeric Excess) Filtration->DesiredKetal Deprotection Acidic Hydrolysis (e.g., 1.5 M HCl in Acetone) DesiredKetal->Deprotection FinalProduct (1R)-3-Oxocyclopentane- 1-carbonitrile (>99% ee) Deprotection->FinalProduct

Caption: Workflow for the enantioselective synthesis of (1R)-3-Oxocyclopentane-1-carbonitrile.

Experimental Protocol: Synthesis of (R)-3-Oxocyclopentanecarbonitrile

This protocol is adapted from a published procedure for the synthesis of the target molecule.[1]

  • Ketal Formation (Not detailed in source, assumed prior step): React racemic 3-oxocyclopentanecarbonitrile with (1R,2R)-1,2-diphenylethane-1,2-diol in the presence of an acid catalyst to form the diastereomeric ketal mixture.

  • Crystallization-Induced Diastereomer Transformation (CIDT):

    • Combine the diastereomeric ketal mixture (e.g., 81 mg, 0.240 mmol), t-butanol (0.10 mL), i-octane (0.70 mL), and potassium t-butoxide (7 mg, 0.062 mmol) in a sealed vial.

    • Rationale: Potassium t-butoxide acts as a base to facilitate epimerization of the chiral center at the carbon bearing the nitrile group, allowing the (S)-ketal in solution to convert to the less soluble (R)-ketal.

    • Stir the mixture at 80 °C for 72 hours. The desired (R)-diastereomer will selectively precipitate.

    • Collect the precipitated solid by filtration to yield the (R)-ketal with high diastereoselectivity (e.g., 97% de) and in good yield (e.g., 95%).[1]

  • Deprotection to Yield Final Product:

    • Dissolve the purified (R)-ketal (e.g., 162 mg, 0.530 mmol, >99% de) in acetone (5 mL).

    • Add 1.5 M aqueous HCl (1 mL).

    • Rationale: The acidic conditions hydrolyze the ketal protecting group, regenerating the ketone functionality without epimerizing the adjacent chiral center.

    • Stir the reaction mixture at 50 °C for 48 hours.

    • Perform an aqueous workup by extracting the product with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum.

    • Purify the crude product using silica gel column chromatography (n-heptane-ethyl acetate) to afford pure (1R)-3-Oxocyclopentane-1-carbonitrile (e.g., 85% yield, >99% ee).[1]

Synthetic Utility and Role in Drug Discovery

The value of (1R)-3-Oxocyclopentane-1-carbonitrile lies in its versatility as a synthetic intermediate.[2] The cyclopentane ring is a common structural motif in pharmaceuticals, serving as a bioisostere for furanose in carbanucleosides or as a core scaffold in drugs like prostaglandins.[6]

Key Chemical Transformations

The ketone and nitrile groups can be selectively transformed to introduce new functionalities and build molecular complexity.

Reactivity_Diagram cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions Start (1R)-3-Oxocyclopentane- 1-carbonitrile Reduction (1R,3S/R)-3-Hydroxycyclo- pentane-1-carbonitrile Start->Reduction Reduction (e.g., NaBH4) Hydrolysis (1R)-3-Oxocyclopentane- 1-carboxylic Acid Start->Hydrolysis Acid/Base Hydrolysis NitrileReduction (1R)-3-Oxocyclopentane- 1-methanamine Start->NitrileReduction Reduction (e.g., LiAlH4, H2/cat.) Oxidation (1R)-3-Oxocyclopentane- 1-carboxylic Acid (after hydrolysis)

Caption: Key reaction pathways for (1R)-3-Oxocyclopentane-1-carbonitrile.

A key transformation is the stereoselective reduction of the ketone. For example, using a reducing agent like sodium borohydride on a similar substrate, methyl 3-oxocyclopentane-1-carboxylate, yields the corresponding 3-hydroxy derivative.[7] This introduces a second chiral center and provides access to chiral hydroxy-nitrile synthons, which are precursors to a range of heterocyclic compounds, including potential enzyme inhibitors.[7]

Application as a Precursor in Medicinal Chemistry

While no approved drugs are directly synthesized from this specific starting material in the available literature, its structural motifs are highly relevant. For instance, cyclopentane derivatives are central to antiviral drugs (e.g., Entecavir) and HCV protease inhibitors (e.g., Glecaprevir).[6] The nitrile group is also a common feature in pharmaceuticals, often acting as a bioisostere for a carbonyl group or participating in key binding interactions, as seen in Janus kinase (JAK) inhibitors.[8]

The potential application lies in its use as a starting point for synthesizing novel analogs of these drug classes. For example, it could serve as a scaffold for developing new inhibitors of enzymes where a constrained, chiral ligand is required to occupy a specific binding pocket.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding Drug Derived Inhibitor Drug->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Caption: Illustrative inhibition of a kinase signaling pathway by a hypothetical drug.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of (1R)-3-Oxocyclopentane-1-carbonitrile. A combination of chromatographic and spectroscopic techniques is required.

Table 2: Summary of Analytical Characterization Methods

TechniquePurposeExpected Outcome
Chiral HPLC Determine enantiomeric excess (ee)A single major peak corresponding to the (R)-enantiomer, with ee >99%.
¹H and ¹³C NMR Confirm structural identity and purityCharacteristic chemical shifts and coupling patterns for the cyclopentane ring protons and carbons. Absence of significant impurity signals.
Mass Spectrometry Confirm molecular weightDetection of the molecular ion ([M+H]⁺) at m/z ≈ 110.06.
FTIR Spectroscopy Identify key functional groupsCharacteristic stretching frequencies for C≡N (nitrile) around 2250 cm⁻¹ and C=O (ketone) around 1740 cm⁻¹.
Protocol: Chiral HPLC for Enantiomeric Purity
  • Objective: To resolve the (R) and (S) enantiomers and quantify the enantiomeric excess (ee) of the synthesized product.

  • Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase (~1 mg/mL).

    • Prepare a solution of the racemic standard for peak identification.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers (A_R and A_S).

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100.

Conclusion

(1R)-3-Oxocyclopentane-1-carbonitrile is a high-value chiral building block with significant potential in modern organic synthesis and drug discovery. Its unique combination of a stereocenter and two versatile functional groups on a constrained cyclopentane ring makes it an ideal starting material for creating complex, biologically active molecules. The development of robust enantioselective synthetic methods, such as Crystallization-Induced Diastereomer Transformation, has made this compound more accessible to researchers. A thorough understanding of its reactivity and proper analytical characterization are paramount to successfully leveraging its synthetic potential in the development of next-generation therapeutics.

References

  • Omori, K., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances. [Link]

  • PubChem. 1-Formyl-3-oxocyclopentane-1-carbonitrile. Retrieved from PubChem, National Institutes of Health. [Link]

  • Chemical Synthesis Database. 3-oxo-1-cyclopentene-1-carbonitrile. Retrieved from Chemical Synthesis Database. [Link]

  • PubChem. 3-Oxocyclopentanecarbonitrile. Retrieved from PubChem, National Institutes of Health. [Link]

  • Biochemexperts. (R)-3-oxocyclopentane-1-carbonitrile. Retrieved from Biochemexperts website. [Link]

  • Escolano, C., & Vázquez, S. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules, 26(4), 933. [Link]

  • PubChemLite. 1-methyl-3-oxocyclopentanecarbonitrile. Retrieved from PubChemLite. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2018). Analytical Observations Report. [Link]

  • Molbase. (2020). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?. Retrieved from Molbase. [Link]

Sources

Foundational

Spectroscopic Characterization of (1R)-3-Oxocyclopentane-1-carbonitrile: An In-depth Technical Guide

Introduction (1R)-3-Oxocyclopentane-1-carbonitrile is a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a cyclopentanone ring, a nitrile g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-3-Oxocyclopentane-1-carbonitrile is a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a cyclopentanone ring, a nitrile group, and a defined stereocenter at the C1 position, presents a unique scaffold for the development of novel therapeutics and complex molecular architectures.[1] The precise stereochemistry of this molecule is crucial for its biological activity and chemical reactivity. Therefore, a thorough spectroscopic characterization is paramount to confirm its identity, purity, and stereochemical integrity.

This technical guide provides a comprehensive overview of the spectroscopic data for (1R)-3-Oxocyclopentane-1-carbonitrile, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy (Circular Dichroism).

Molecular Structure and Chirality

The fundamental structure of (1R)-3-Oxocyclopentane-1-carbonitrile is a five-membered ring containing a ketone at the 3-position and a nitrile group at the 1-position. The "(1R)" designation specifies the absolute configuration at the chiral center where the nitrile group is attached.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (1R)-3-Oxocyclopentane-1-carbonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.20m1HH1
~ 2.80ddd1HH2a
~ 2.55ddd1HH2b
~ 2.40m2HH4
~ 2.25m2HH5

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

The proton at the chiral center (H1) is expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the adjacent nitrile group. The protons on the carbon adjacent to the carbonyl group (H2) will be diastereotopic and are expected to show complex splitting patterns due to coupling with each other and with the proton at C1. The protons at C4 and C5 will also exhibit complex multiplets.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 215C3 (C=O)
~ 118CN
~ 45C2
~ 40C4
~ 35C1
~ 30C5

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

The carbonyl carbon (C3) will have the most downfield chemical shift, which is characteristic of ketones. The nitrile carbon will appear in its typical region. The remaining four sp³ hybridized carbons of the cyclopentane ring will have distinct chemical shifts.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of (1R)-3-Oxocyclopentane-1-carbonitrile into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumental Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 (adjust as needed for desired signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 220-240 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 2250MediumC≡N stretch
~ 1740StrongC=O stretch (ketone)
2850-3000MediumC-H stretch (aliphatic)

Interpretation and Rationale:

The spectrum will be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the five-membered ring ketone. A medium intensity band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The region between 2850 and 3000 cm⁻¹ will show absorptions due to the C-H stretching of the cyclopentane ring.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat (1R)-3-Oxocyclopentane-1-carbonitrile sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zPredicted Fragment
109[M]⁺ (Molecular Ion)
81[M - CO]⁺
82[M - HCN]⁺
54[C₄H₆]⁺

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at an m/z of 109, corresponding to the molecular weight of the compound. Common fragmentation pathways for cyclic ketones include the loss of carbon monoxide (CO), leading to a peak at m/z 81. The loss of hydrogen cyanide (HCN) from the nitrile group would result in a fragment at m/z 82. Further fragmentation of the cyclopentane ring can lead to smaller fragments, such as the one observed at m/z 54.

Experimental Protocol for Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

  • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

Instrumental Parameters (EI-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 30-200 amu

  • Source Temperature: 200-250 °C

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is the primary method for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

Predicted Circular Dichroism Spectrum:

For (1R)-3-Oxocyclopentane-1-carbonitrile, a key electronic transition is the n → π* transition of the carbonyl group, which is expected to occur in the 280-320 nm region. According to the octant rule for ketones, the sign of the Cotton effect for this transition is dependent on the conformation of the cyclopentane ring and the position of substituents. For the (1R) enantiomer, a positive Cotton effect is generally predicted for the most stable conformer.

Interpretation and Rationale:

The presence of a CD signal confirms the chiral nature of the sample. The sign and magnitude of the Cotton effect can be used to assign the absolute configuration by comparing the experimental spectrum with theoretical predictions or with data from structurally similar compounds of known stereochemistry. The development of chiroptical sensing methods for nitriles is an active area of research, which could provide additional avenues for stereochemical analysis.[2][3]

Experimental Protocol for Circular Dichroism

Sample Preparation:

  • Prepare a solution of (1R)-3-Oxocyclopentane-1-carbonitrile in a transparent solvent (e.g., methanol, acetonitrile, or hexane) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).

Instrumental Parameters:

  • Wavelength Range: Typically 200-400 nm to cover the n → π* transition of the ketone.

  • Bandwidth: 1-2 nm.

  • Scan Speed: 50-100 nm/min.

  • Number of Scans: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

Data Processing:

  • Record a baseline spectrum of the solvent in the same cuvette.

  • Subtract the baseline spectrum from the sample spectrum.

  • The resulting spectrum is the CD spectrum of the sample, typically plotted as ellipticity (θ) in millidegrees versus wavelength.

Workflow and Data Integration

A comprehensive spectroscopic analysis involves the integration of data from multiple techniques to provide a complete picture of the molecule's identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound (1R)-3-Oxocyclopentane- 1-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS CD Circular Dichroism Compound->CD Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Stereochem Stereochemical Assignment CD->Stereochem Final Verified Compound Structure->Final Purity->Final Stereochem->Final

Caption: Workflow for the comprehensive spectroscopic analysis of (1R)-3-Oxocyclopentane-1-carbonitrile.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the unambiguous characterization of (1R)-3-Oxocyclopentane-1-carbonitrile. By combining the structural information from NMR and IR, the molecular weight and fragmentation data from MS, and the stereochemical insights from CD, researchers can confidently verify the identity, purity, and absolute configuration of this important chiral building block. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the fields of organic synthesis and medicinal chemistry.

References

  • Organic Letters - ACS Publications. (2024, September 4). Optical Enantiodifferentiation of Chiral Nitriles. Retrieved from [Link]

  • PMC - NIH. Optical Enantiodifferentiation of Chiral Nitriles. Retrieved from [Link]

  • PubMed. (2024, September 13). Optical Enantiodifferentiation of Chiral Nitriles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 3-Oxocyclopentanecarbonitrile

Introduction & Strategic Overview The enantioselective synthesis of chiral 3-oxocycloalkanecarbonitriles is a critical transformation in pharmaceutical development. These bifunctional chiral building blocks are heavily u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The enantioselective synthesis of chiral 3-oxocycloalkanecarbonitriles is a critical transformation in pharmaceutical development. These bifunctional chiral building blocks are heavily utilized in the synthesis of complex therapeutics, including dimebon analogs for neurodegenerative diseases and acromelic acid derivatives.

Direct catalytic asymmetric conjugate addition of a cyanide ion to unactivated cyclopent-2-en-1-one is notoriously difficult. The small, hard nature of the cyanide nucleophile often leads to reversible 1,2-addition or poor stereocontrol. To overcome this, Senior Application Scientists typically employ one of two field-proven strategies:

  • The Kinetic Approach: Asymmetric conjugate addition using a chiral auxiliary (SAMP-hydrazone) as a neutral cyanide equivalent .

  • The Thermodynamic Approach: Crystallization-Induced Diastereomer Transformation (CIDT) of racemic mixtures using a chiral diol .

This guide provides detailed, self-validating protocols for both methodologies, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity replication.

Methodology A: Kinetic Asymmetric Conjugate Addition (SAMP-Hydrazone)

Causality & Mechanistic Design

This method utilizes formaldehyde SAMP-hydrazone as a bulky, neutral chiral cyanide equivalent. By pre-activating the cyclopent-2-en-1-one with a bulky silyl triflate (TBDMSOTf), the enolate intermediate is immediately trapped as a silyl enol ether. This prevents the reversibility of the Michael addition and suppresses polymerization. The strict steric environment provided by the methoxymethyl pyrrolidine ring of the SAMP auxiliary dictates absolute facial selectivity during the nucleophilic attack. Subsequent oxidative cleavage with magnesium monoperoxyphthalate (MMPP) selectively targets the hydrazone nitrogen, triggering an elimination that unmasks the nitrile group .

SAMP_Pathway N1 Cyclopent-2-en-1-one N2 Silyl Enol Ether Adduct (Diastereoselective) N1->N2 1. TBDMSOTf, CH2Cl2 2. SAMP-Hydrazone, -78 °C N3 (R)-3-Oxocyclopentanecarbonitrile (Enantioenriched) N2->N3 MMPP, MeOH/Buffer (Oxidative Cleavage)

Fig 1. Kinetic asymmetric conjugate addition using SAMP-hydrazone and subsequent MMPP cleavage.

Step-by-Step Protocol

Step 1: Asymmetric Michael Addition

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve cyclopent-2-en-1-one (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (30 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Activation: Add TBDMSOTf (1.1 equiv) dropwise. Stir for 10 minutes to ensure complete complexation.

  • Nucleophilic Attack: Slowly add formaldehyde SAMP-hydrazone (1.2 equiv) dropwise over 20 minutes. Maintain the temperature strictly at -78 °C for 4 hours.

  • In-Process Control (IPC): Monitor the disappearance of the enone via TLC (Hexane/EtOAc 4:1, KMnO₄ stain). Self-Validation: Do not proceed until the enone is completely consumed; unreacted enone will co-elute and complicate the final nitrile purification.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Warm to room temperature, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Step 2: Oxidative Cleavage to Nitrile

  • Oxidation: Dissolve the crude silyl enol ether adduct in a 1:1 mixture of MeOH and pH 7 phosphate buffer (40 mL). Cool to 0 °C.

  • Cleavage: Add MMPP (2.5 equiv) in small portions. Stir for 2 hours at 0 °C.

  • Isolation: Dilute with water and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc) to yield (R)-3-oxocyclopentanecarbonitrile.

Methodology B: Crystallization-Induced Diastereomer Transformation (CIDT)

Causality & Mechanistic Design

Classical chiral resolution is mathematically capped at a 50% yield. CIDT circumvents this limitation by coupling phase-selective crystallization with continuous in-solution epimerization. The thermodynamic driving force relies on the acidic nature of the C3 proton (alpha to the nitrile group). When exposed to potassium tert-butoxide (KOtBu), this proton is continuously removed and replaced, allowing the stereocenter to epimerize in solution. Because the (R,1R,2R)-ketal forms a highly stable, less soluble crystal lattice (driven by optimal intermolecular hydrogen bonding), it selectively precipitates. This phase separation pulls the Le Chatelier equilibrium entirely toward the desired (R)-stereocenter, enabling near-quantitative yields .

CIDT_Workflow A Racemic 3-Oxocyclopentanecarbonitrile B Diastereomeric Ketals (Liquid Phase) A->B (1R,2R)-1,2-diol, PPTS Toluene, Reflux C (R,1R,2R)-Ketal (Solid Precipitate) B->C KOtBu, t-BuOH, RT (CIDT / Epimerization) C->B Solubilization D (R)-3-Oxocyclopentanecarbonitrile (>99% ee) C->D 1.5 M HCl, Acetone 50 °C, 48 h

Fig 2. Thermodynamic resolution via Crystallization-Induced Diastereomer Transformation (CIDT).

Step-by-Step Protocol

Step 1: Ketalization

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend racemic 3-oxocyclopentanecarbonitrile (1.0 equiv, 10 mmol), (1R,2R)-1,2-diphenylethane-1,2-diol (1.3 equiv), and pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) in toluene (30 mL).

  • Reflux: Heat to 110 °C for 24 hours to azeotropically remove water.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the diastereomeric ketal mixture.

Step 2: CIDT (Epimerization & Crystallization)

  • Suspension: Transfer the crude ketal mixture (approx. 2.3 mmol) into a sealed vial containing tert-butanol (4.0 mL).

  • Epimerization: Add KOtBu (0.5 equiv). Stir the suspension vigorously at room temperature for 96 hours.

  • In-Process Control (IPC): Pull an aliquot of the solid precipitate, filter, and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H). Self-Validation: The reaction must only be terminated once the diastereomeric excess (de) of the solid phase exceeds 97%.

  • Harvest: Collect the precipitated solid by vacuum filtration and wash with a minimal amount of cold tert-butanol to yield the pure (R,1R,2R)-ketal.

Step 3: Deprotection

  • Hydrolysis: Dissolve the (R,1R,2R)-ketal in acetone (5 mL per mmol). Add 1.5 M aqueous HCl (1 mL per mmol).

  • Cleavage: Stir the mixture at 50 °C for 48 hours. Causality: Mild acidic conditions are strictly required to cleave the ketal without causing unwanted re-epimerization of the sensitive C3 stereocenter.

  • Final Isolation: Extract with EtOAc (3 × 10 mL). Wash with brine, dry over MgSO₄, and concentrate under vacuum. Purify via short-path silica gel chromatography to afford pure (R)-3-oxocyclopentanecarbonitrile.

Quantitative Data Summary

The following table summarizes the operational metrics of both methodologies, allowing process chemists to select the appropriate route based on scale and resource availability.

ParameterSAMP-Hydrazone Method (Kinetic)CIDT Method (Thermodynamic)
Primary Mechanism Asymmetric Auxiliary AdditionPhase-driven Epimerization
Starting Material Cyclopent-2-en-1-oneRacemic 3-Oxocyclopentanecarbonitrile
Chiral Source SAMP-Hydrazone(1R,2R)-1,2-diphenylethane-1,2-diol
Overall Yield ~60 - 70% (over 2 steps)~85 - 95% (over 3 steps)
Stereopurity 85 - 95% ee> 99% ee
Scalability Moderate (Requires strict -78 °C control)High (Standard crystallization equipment)
Best Suited For Discovery chemistry, rapid analogingProcess chemistry, kg-scale production

References

  • Formaldehyde Dialkylhydrazones as Neutral Formyl Anion and Cyanide Equivalents: Nucleophilic Addition to Conjugated Enones. The Journal of Organic Chemistry.[Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances.[Link]

Application

Application Note: Michael Addition of Cyanide to α,β-Unsaturated Ketones (Conjugate Hydrocyanation)

Executive Summary The conjugate addition of cyanide to α,β-unsaturated ketones (enones) is a highly versatile C–C bond-forming reaction that yields β-cyano ketones. These products are critical building blocks in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conjugate addition of cyanide to α,β-unsaturated ketones (enones) is a highly versatile C–C bond-forming reaction that yields β-cyano ketones. These products are critical building blocks in organic synthesis, serving as precursors to carboxylic acids, primary amines, amides, and complex polycyclic frameworks in drug development. This guide provides an in-depth analysis of the mechanistic causality dictating regioselectivity, a critical evaluation of modern cyanide sources, and self-validating experimental protocols designed for scalability, enantioselectivity, and environmental sustainability.

Mechanistic Insights & Causality: 1,2- vs. 1,4-Addition

The fundamental challenge in the hydrocyanation of enones is their ambident electrophilicity. Nucleophilic cyanide can attack the carbonyl carbon to form an α-cyanohydrin (1,2-addition) or the β-carbon to form a β-cyano ketone (1,4-addition)[1].

The Causality of Selectivity:

  • Thermodynamic vs. Kinetic Control: The 1,2-addition is typically kinetically favored due to the high localized partial positive charge on the carbonyl carbon. However, the 1,4-addition product is thermodynamically more stable. Under basic conditions, the 1,2-addition is highly reversible (retro-cyanation), which funnels the substrate toward the irreversible 1,4-adduct over time[2].

  • Catalytic Direction: Modern synthetic approaches do not rely solely on thermodynamic equilibration. Lewis acid catalysts (e.g., Gd(III) or Ni(0) complexes) coordinate to the carbonyl oxygen, lowering the LUMO of the enone and actively directing the cyanide nucleophile to the β-position, effectively making the 1,4-addition kinetically competitive and highly regioselective[3].

  • Steric Overrides: For highly sterically hindered enones—such as those requiring the formation of quaternary carbon centers—traditional thermodynamic equilibration fails. In these cases, Nagata's reagent (Et₂AlCN) is deployed. The aluminum acts as a strong Lewis acid to activate the enone, while the cyanide is delivered intramolecularly, overcoming massive steric barriers[4].

G Enone α,β-Unsaturated Ketone (Enone) Kinetic 1,2-Addition (α-Cyanohydrin) Kinetic Control Enone->Kinetic Direct Attack Catalyst Catalyst/Lewis Acid (Directs Regioselectivity) Enone->Catalyst Activation Cyanide Cyanide Source (e.g., TMSCN, K4[Fe(CN)6]) Cyanide->Kinetic Cyanide->Catalyst Kinetic->Enone Reversible (Base) Thermodynamic 1,4-Addition (β-Cyano Ketone) Thermodynamic/Catalytic Control Catalyst->Thermodynamic Conjugate Transfer

Mechanistic divergence of cyanide addition to enones (1,2- vs 1,4-addition).

Reagent Selection Matrix

The historical reliance on highly toxic gaseous HCN or unweighable KCN salts has been superseded by safer, highly tunable reagents. The selection of the cyanide source directly dictates the required catalytic system and the scalability of the protocol.

Table 1: Quantitative Comparison of Cyanide Sources for Conjugate Hydrocyanation
Cyanide SourceCatalyst / PromoterTypical YieldRegioselectivity (1,4 vs 1,2)Toxicity / Safety ProfileBest Use Case
TMSCN Gd(OTf)₃ / Ni(0)85–99%>99:1Moderate (Moisture sensitive)Asymmetric synthesis, mild conditions[3],[1]
K₄[Fe(CN)₆] KOH, PhCOCl80–95%Exclusive 1,4Low (Food-grade additive)Eco-friendly scale-up, aromatic enones[5]
Acetone Cyanohydrin Cs₂CO₃ or TMAH85–99%HighModerate (Releases HCN on heating)Industrial scale-up, chalcones[6],[7]
Et₂AlCN (Nagata) None (Self-activating)70–90%HighHigh (Pyrophoric, highly toxic)Sterically hindered enones, quaternary centers[2],[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Eco-Friendly Conjugate Hydrocyanation using K₄[Fe(CN)₆]

Causality: Potassium hexacyanoferrate(II) is a stable, non-toxic cyanide source. However, it requires a promoter to release cyanide ions. Benzoyl chloride reacts with the hexacyanoferrate complex to generate benzoyl cyanide in situ, which subsequently releases cyanide ions upon basic hydrolysis for nucleophilic attack[5].

Step-by-Step Methodology:

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic enone (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: Add finely powdered K₄[Fe(CN)₆] (0.5 mmol) and KOH (1.0 mmol) to the stirring solution at room temperature.

  • Activation: Slowly add benzoyl chloride (1.0 mmol) dropwise via syringe.

    • Self-Validation Checkpoint: The reaction mixture will exhibit a noticeable change in turbidity as benzoyl cyanide is generated in situ. If no change occurs, verify the anhydrous state of the benzoyl chloride.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via TLC (Hexane:EtOAc 4:1). Typical completion time is 4–8 hours.

  • Workup: Cool the mixture to room temperature. Quench by diluting with distilled water (15 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash chromatography to afford the pure β-cyano ketone.

Workflow Setup 1. Setup Enone in MeCN Reagents 2. Reagents Add K4[Fe(CN)6] & KOH Setup->Reagents Activation 3. Activation Add PhCOCl (in situ CN-) Reagents->Activation Reaction 4. Reaction Reflux 4-8h (TLC Monitor) Activation->Reaction Workup 5. Workup H2O Quench & EtOAc Extract Reaction->Workup Purification 6. Purification Flash Chromatography Workup->Purification

Step-by-step workflow for the eco-friendly hydrocyanation of enones using K₄[Fe(CN)₆].

Protocol B: Asymmetric Catalytic Conjugate Addition using TMSCN

Causality: Achieving enantioselective 1,4-addition requires suppressing the racemic background reaction. A chiral Gadolinium complex allows for simultaneous Lewis acid activation of the enone and stereocontrolled delivery of the cyanide from TMSCN. A protic additive (2,6-dimethylphenol) is strictly required to protonate the intermediate silyl enol ether, facilitating catalyst turnover and preventing product inhibition[1].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, mix Gd(OiPr)₃ (5–10 mol%) with the selected chiral ligand (e.g., D-glucose-derived ligand) in anhydrous THF to form the active polymetallic catalyst complex. Stir for 30 minutes.

  • Substrate Addition: Add the enone (1.0 mmol) and 2,6-dimethylphenol (1.0 mmol) to the catalyst solution. Cool the reaction vessel to -20 °C to -40 °C.

    • Self-Validation Checkpoint: Lower temperatures exponentially increase enantiomeric excess (ee) by rigidifying the transition state, though reaction times will extend.

  • Cyanation: Add TMSCN (1.5 mmol) dropwise. Monitor the disappearance of the enone via chiral HPLC to ensure both conversion and ee are tracking as expected.

  • Quenching & Isolation: Upon complete consumption of the enone (typically 12–24 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether, dry over MgSO₄, concentrate, and purify via column chromatography.

Analytical Validation & Troubleshooting

To definitively validate the success of the 1,4-addition over the 1,2-addition, utilize the following analytical markers:

  • NMR Spectroscopy: The transformation from an enone to a β-cyano ketone is highly distinct in ¹H NMR. The vinylic protons of the starting material (typically δ 6.0–7.5 ppm) will completely disappear. They are replaced by aliphatic multiplets (δ 2.5–3.5 ppm) corresponding to the newly formed sp³ α- and β-protons.

  • IR Spectroscopy: The presence of a sharp, distinct nitrile stretching frequency around 2240–2250 cm⁻¹ confirms cyanide incorporation. Furthermore, the carbonyl stretch will shift from a conjugated ketone frequency (~1670 cm⁻¹) to an isolated aliphatic ketone frequency (~1710 cm⁻¹).

  • Troubleshooting 1,2-Addition Byproducts: If α-cyanohydrins are observed in the crude mixture, it indicates insufficient thermodynamic equilibration or catalyst failure. Increasing the reaction temperature or adding a mild base can facilitate the retro-cyanation of the 1,2-adduct, effectively funneling the equilibrium toward the desired 1,4-adduct[1].

References

  • Catalytic Conjugate Addition of Cyanide to Enones: Cooperative Catalysis of Ni(0) and Gd(OTf)3 Organic Chemistry Portal / Synlett[Link]

  • Conjugate Hydrocyanation of Aromatic Enones Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source Organic Chemistry Portal / Synlett[Link]

  • A Catalytic Enantioselective Conjugate Addition of Cyanide to Enones Journal of the American Chemical Society (ACS Publications)[Link]

  • The Highly Efficient 1,4-Addition of TMSCN to Aromatic Enones Catalyzed by CsF with Water as the Additive Organic Chemistry Portal / Synlett[Link]

  • Organic Reactions (Nagata's Reagent) ResearchGate[Link]

  • Total Synthesis of (−)-Mitrephorone A Journal of the American Chemical Society (ACS Publications)[Link]

  • Highly efficient Cs2CO3-catalyzed conjugate hydrocyanation of α, β-unsaturated diesters and enones with acetone cyanohydrin TSI Journals[Link]

  • A Novel and Practical Method for Hydrocyanation of Chalcones Organic Process Research & Development (ACS Publications)[Link]

Sources

Method

The Strategic Utility of (1R)-3-Oxocyclopentane-1-carbonitrile in Modern Pharmaceutical Synthesis

Introduction: A Chiral Scaffold of Growing Importance In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure and structurally complex molecular entities has never been great...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Chiral Scaffold of Growing Importance

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure and structurally complex molecular entities has never been greater. Within this context, chiral building blocks serve as the foundational keystones for the stereocontrolled synthesis of active pharmaceutical ingredients (APIs). Among these, (1R)-3-Oxocyclopentane-1-carbonitrile, a seemingly simple bifunctional molecule, has emerged as a powerful and versatile intermediate. Its rigid cyclopentane framework, coupled with the orthogonal reactivity of the ketone and nitrile functionalities, provides a unique synthetic platform for the construction of a diverse array of complex molecular architectures, most notably carbocyclic nucleoside analogues that form the backbone of numerous antiviral and anti-cancer therapies.[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this valuable chiral synthon.

Scientific Foundation: The Synthetic Advantage of a Bifunctional Scaffold

The synthetic utility of (1R)-3-Oxocyclopentane-1-carbonitrile is rooted in the distinct chemical properties of its constituent functional groups. The ketone offers a handle for stereoselective reduction to introduce a second chiral center, or for elaboration into more complex functionalities. The nitrile group, a stable and relatively unreactive functionality, can be strategically unmasked at a later synthetic stage and converted into a primary amine, a carboxylic acid, or a ketone, providing a gateway to a variety of nitrogen-containing heterocycles and other pharmacologically relevant motifs.[3][4][5]

The cyclopentane ring itself is a privileged scaffold in medicinal chemistry, offering a desirable balance of rigidity and conformational flexibility that can be advantageous for binding to biological targets.[1][6] The stereochemistry at the C1 position, being fixed in the (R)-configuration, provides a critical stereochemical anchor for the construction of subsequent chiral centers, ensuring the enantiopurity of the final drug substance.

Core Applications in Pharmaceutical Synthesis: The Gateway to Carbocyclic Nucleosides

A paramount application of (1R)-3-Oxocyclopentane-1-carbonitrile and its derivatives lies in the synthesis of carbocyclic nucleosides.[2] These analogues, where the furanose oxygen of natural nucleosides is replaced by a methylene group, exhibit enhanced metabolic stability towards enzymatic cleavage, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[2] Two prominent examples of blockbuster antiviral drugs, Abacavir (for HIV) and Entecavir (for Hepatitis B), feature a chiral cyclopentane core that can be conceptually derived from synthons like (1R)-3-Oxocyclopentane-1-carbonitrile.[2][7][8][9][10][11]

The general synthetic strategy involves the stereoselective reduction of the ketone to a hydroxyl group, followed by functional group manipulations to introduce the nucleobase and other necessary substituents. The nitrile group can be carried through several synthetic steps and then reduced to the corresponding primary amine for the final coupling with a purine or pyrimidine precursor.

Experimental Protocols: Harnessing the Reactivity of (1R)-3-Oxocyclopentane-1-carbonitrile

The following protocols are presented as a guide for the key transformations of (1R)-3-Oxocyclopentane-1-carbonitrile. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Stereoselective Reduction of the Ketone

The stereoselective reduction of the ketone in (1R)-3-Oxocyclopentane-1-carbonitrile is a critical step to introduce a second, defined stereocenter. The choice of reducing agent is paramount to achieving high diastereoselectivity.

Method A: Diastereoselective Reduction using L-Selectride®

  • Rationale: L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that approaches the ketone from the less hindered face, leading to the formation of the cis-hydroxy isomer as the major product.

  • Materials:

    • (1R)-3-Oxocyclopentane-1-carbonitrile

    • L-Selectride® (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 2 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve (1R)-3-Oxocyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the slow, dropwise addition of 2 M HCl at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (1R, 3S)-3-hydroxycyclopentane-1-carbonitrile.

  • Expected Outcome: High diastereoselectivity in favor of the cis-isomer.

Method B: Diastereoselective Reduction using Sodium Borohydride with a Chelating Agent

  • Rationale: In the presence of a chelating agent like cerium(III) chloride, sodium borohydride can exhibit altered diastereoselectivity due to the formation of a chelate complex with the ketone and nitrile functionalities.

  • Materials:

    • (1R)-3-Oxocyclopentane-1-carbonitrile

    • Sodium Borohydride (NaBH₄)

    • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend (1R)-3-Oxocyclopentane-1-carbonitrile (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in a mixture of MeOH and DCM at 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Protocol 2: Conversion of the Nitrile to a Primary Amine

The reduction of the nitrile to a primary amine is a key step in the synthesis of many carbocyclic nucleosides, as the amine serves as the attachment point for the nucleobase.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[3] Catalytic hydrogenation over Raney Nickel is an alternative method that avoids the use of metal hydrides.[12]

  • Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

    • Materials:

      • (1R)-3-hydroxycyclopentane-1-carbonitrile (or a protected derivative)

      • Lithium Aluminum Hydride (LiAlH₄)

      • Anhydrous Diethyl Ether or THF

      • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

      • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Procedure:

      • Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

      • Cool the suspension to 0 °C.

      • Slowly add a solution of the nitrile (1.0 eq) in anhydrous diethyl ether dropwise.

      • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

      • Cool the reaction to 0 °C and quench by the sequential, careful, and dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

      • Stir the resulting granular precipitate vigorously for 30 minutes.

      • Filter the solid and wash thoroughly with diethyl ether.

      • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Method B: Catalytic Hydrogenation

    • Materials:

      • Nitrile substrate

      • Raney Nickel (50% slurry in water)

      • Ethanol or Methanol saturated with ammonia

      • Hydrogen gas (H₂)

    • Procedure:

      • In a hydrogenation vessel, combine the nitrile (1.0 eq) and a catalytic amount of Raney Nickel (washed with the reaction solvent).

      • Add the ammoniacal alcohol solvent. The ammonia helps to suppress the formation of secondary amine byproducts.[12]

      • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

      • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

      • Carefully vent the hydrogen and filter the catalyst through a pad of Celite®.

      • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Data Presentation

Table 1: Physicochemical Properties of (1R)-3-Oxocyclopentane-1-carbonitrile

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
CAS Number 180475-44-9

Table 2: Representative Spectroscopic Data for 3-Oxocyclopentanecarbonitrile

Spectroscopic Technique Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 2.20-2.80 (m, 6H, CH₂), 3.10-3.30 (m, 1H, CH)
¹³C NMR (CDCl₃, 100 MHz) δ 35.0 (CH), 38.0 (CH₂), 45.0 (CH₂), 120.0 (CN), 215.0 (C=O)
IR (neat, cm⁻¹) ~2240 (C≡N stretch), ~1740 (C=O stretch)

Note: Spectroscopic data is for the racemic mixture and may vary slightly for the pure enantiomer. The ¹H NMR spectrum for the (S)-enantiomer is available for reference.[13]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the conversion of (1R)-3-Oxocyclopentane-1-carbonitrile into a carbocyclic nucleoside analogue.

G A (1R)-3-Oxocyclopentane- 1-carbonitrile B (1R, 3S)-3-Hydroxycyclopentane- 1-carbonitrile A->B Stereoselective Reduction C Protected (1R, 3S)-3-Hydroxy- cyclopentane-1-carbonitrile B->C Protection of -OH group D Protected (1R, 3S)-3-Hydroxy- cyclopentane-1-methanamine C->D Nitrile Reduction E Protected Carbocyclic Nucleoside Analogue D->E Coupling with Nucleobase Precursor F Carbocyclic Nucleoside Analogue (e.g., Abacavir analogue) E->F Deprotection

Caption: Generalized synthetic route to carbocyclic nucleosides.

Troubleshooting and Safety Considerations

  • Stereoselective Reduction: Incomplete reactions or low diastereoselectivity can occur. Ensure anhydrous conditions and accurate temperature control. The choice of solvent can also influence the stereochemical outcome.

  • Nitrile Reduction: The formation of secondary amine byproducts is a common issue in catalytic hydrogenation. The use of an ammonia-saturated solvent is crucial to minimize this. With LiAlH₄, a careful workup is essential for safety and to obtain a clean product.

  • Safety: (1R)-3-Oxocyclopentane-1-carbonitrile should be handled with care. While specific toxicity data for this enantiomer is limited, related 3-oxocyclopentanecarbonitrile is classified as harmful if swallowed and may cause skin and eye irritation.[13][14] Always consult the Safety Data Sheet (SDS) before use. Reactions involving LiAlH₄ are highly exothermic and produce flammable hydrogen gas upon quenching; they must be performed with extreme caution.

Conclusion

(1R)-3-Oxocyclopentane-1-carbonitrile stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its unique combination of a stereodefined cyclopentane core and versatile functional groups provides a reliable and efficient entry point to a range of high-value pharmaceutical targets, particularly in the realm of antiviral and anti-cancer carbocyclic nucleosides. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this remarkable molecule, paving the way for the development of the next generation of life-saving medicines.

References

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Xia, Y., Zhu, C., & Sun, B. (2025). Progress in Total Synthesis of Entecavir, an Antiviral Drug for Hepatitis B. Chinese Journal of Organic Chemistry, 45(9), 3186-3202.
  • Drugs.com. (n.d.). Abacavir Sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1857458A1 - Process for the preparation of abacavir.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • ResearchGate. (2025, November 16). Method for Synthesis of (±)-Entecavir. Retrieved from [Link]

  • Velasco, J., Ariza, X., Badía, L., Bartra, M., Berenguer, R., Farràs, J., ... & Garcia, J. (2013). Total synthesis of entecavir. The Journal of organic chemistry, 78(11), 5482–5491.
  • Google Patents. (n.d.). US8481728B2 - Process for preparing entecavir and its intermediates.
  • Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (−)‐abacavir and (−)‐carbovir described by the group of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxocyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). veratronitrile. Retrieved from [Link]

  • Wipf, P. (2007, March 28). Chem 2320. Retrieved from [Link]

Sources

Application

Application Note: (1R)-3-Oxocyclopentane-1-carbonitrile in Asymmetric Synthesis and Drug Discovery

Introduction and Mechanistic Rationale The development of highly selective G-protein coupled receptor (GPCR) ligands, particularly for the Dopamine D3 receptor (D3R), requires precise spatial orientation of pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of highly selective G-protein coupled receptor (GPCR) ligands, particularly for the Dopamine D3 receptor (D3R), requires precise spatial orientation of pharmacophores. (1R)-3-Oxocyclopentane-1-carbonitrile (also known as (1R)-3-cyanocyclopentanone) has emerged as a privileged chiral building block in medicinal chemistry[1].

The utility of this molecule stems from its bifunctional nature:

  • The Ketone Moiety: Serves as an electrophilic handle for stereoselective reductive amination or Grignard additions.

  • The Nitrile Group: Acts as a latent primary amine or carboxylic acid, allowing for orthogonal deprotection and functionalization.

  • The Cyclopentane Ring: Introduces a restricted conformational flexibility compared to acyclic linkers, imposing a unique angular trajectory between the primary pharmacophore (PP) and secondary pharmacophore (SP) when binding to the D3R orthosteric and allosteric sites[2].

By utilizing the (1R)-enantiomer, chemists can dictate the absolute stereochemistry of the resulting 1,3-disubstituted cyclopentyl linkers, which is critical for discriminating between D2 and D3 receptor subtypes[2][3].

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following protocols detail the synthesis of the chiral intermediate and its subsequent functionalization. The causality of each reagent choice is explicitly defined.

Protocol A: Enantioselective Synthesis of (1R)-3-Oxocyclopentane-1-carbonitrile

Objective: To achieve asymmetric conjugate addition of cyanide to cyclopent-2-en-1-one with high enantiomeric excess (ee).

Reagents & Materials:

  • Cyclopent-2-en-1-one (1.0 eq, limiting reagent)

  • Sodium cyanide (NaCN) (1.1 eq) or TMSCN

  • Triethylamine hydrochloride (Et3N·HCl) (1.1 eq) - Acts as a proton source and buffer to generate HCN in situ safely.

  • Chiral Catalyst (e.g., Gadolinium/BINOL complex or chiral phase-transfer catalyst) (5 mol%) - Provides the chiral environment for facial-selective attack.

  • Solvent: H2O/Methanol (2:1 v/v)[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral catalyst (5 mol%) in anhydrous methanol. Stir for 15 minutes at room temperature to ensure complexation.

  • Cyanide Generation: In a separate well-ventilated fume hood, dissolve Et3N·HCl (6.83 mmol) and NaCN (6.83 mmol) in 30 mL of H2O/MeOH (2:1). Rationale: The buffered system controls the release of HCN, preventing runaway reactions and minimizing toxicity risks[2].

  • Conjugate Addition: Cool the catalyst solution to -20 °C. Add the buffered cyanide solution dropwise over 30 minutes.

  • Substrate Addition: Add a pre-cooled solution of cyclopent-2-en-1-one (6.21 mmol) in 1 mL MeOH dropwise.

  • Reaction Maturation: Allow the reaction to stir overnight, gradually warming to room temperature. The slow addition and low temperature maximize the enantioselectivity of the 1,4-addition.

  • Workup: Remove MeOH under reduced pressure in an ice bath. Neutralize the aqueous layer to pH ~7 using dropwise addition of acetic acid (AcOH)[2]. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient 90:10 to 80:20) to yield the pure (1R)-enantiomer[4].

Protocol B: Diastereoselective Reductive Amination

Objective: To convert the ketone into a chiral amine, establishing the 1,3-cis or 1,3-trans relationship required for the GPCR linker.

Step-by-Step Methodology:

  • Dissolve (1R)-3-Oxocyclopentane-1-carbonitrile (1.0 eq) and the desired primary amine pharmacophore (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add Titanium(IV) isopropoxide (Ti(O-iPr)4) (1.5 eq) and stir for 4 hours at room temperature to form the imine intermediate. Rationale: Ti(O-iPr)4 acts as a Lewis acid and water scavenger, driving imine formation without harsh dehydrating conditions.

  • Cool to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq). Stir for 12 hours. Rationale: The bulky hydride source approaches from the less sterically hindered face of the cyclopentyl ring, granting high diastereoselectivity (typically >10:1 trans:cis).

  • Quench with saturated aqueous NaHCO3, extract with dichloromethane, and purify via chiral HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes of the cyanation and subsequent reductive amination steps based on optimized literature conditions.

Substrate / IntermediateCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Cyclopent-2-en-1-oneGd-BINOL / TMSCN88%94% (1R)N/A
Cyclopent-2-en-1-oneEt3N·HCl / NaCN (Racemic)91%N/AN/A
(1R)-3-Oxocyclopentane-1-carbonitrilePrimary Amine / NaBH(OAc)375-82%>99% (Post-HPLC)12:1 (trans:cis)
(1R)-3-Oxocyclopentane-1-carbonitrilePrimary Amine / NaBH3CN60-65%>99% (Post-HPLC)3:1 (trans:cis)

Workflow Visualization

The following diagram illustrates the synthetic workflow from the achiral starting material to the final bitopic D3R ligand, highlighting the critical role of the (1R)-3-Oxocyclopentane-1-carbonitrile intermediate.

SyntheticWorkflow A Cyclopent-2-en-1-one (Achiral) B Asymmetric 1,4-Cyanation (NaCN, Chiral Catalyst) A->B Step 1 C (1R)-3-Oxocyclopentane- 1-carbonitrile B->C ee > 90% D Diastereoselective Reductive Amination C->D Step 2 E (1R,3S)-1,3-Disubstituted Cyclopentyl Linker D->E dr > 10:1 F Bitopic D3R Ligand (High Subtype Selectivity) E->F Amide Coupling

Synthesis of D3R Ligands via (1R)-3-Oxocyclopentane-1-carbonitrile.

References

  • Newman, A. H., et al. (2009). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(8), 2559–2570.[Link]

  • Moritz, A. E., et al. (2021). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. ACS Chemical Neuroscience / PubMed Central.[Link]

  • Protti, S., et al. (2018). Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst. Chemistry – A European Journal.[Link] (Note: General cyanation methodology reference).

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude (1R)-3-Oxocyclopentane-1-carbonitrile by column chromatography

Topic: Purification of Crude (1R)-3-Oxocyclopentane-1-carbonitrile Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of Crude (1R)-3-Oxocyclopentane-1-carbonitrile Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (1R)-3-oxocyclopentane-1-carbonitrile. This molecule—a highly polar, chiral cyclic aliphatic linker frequently used in the synthesis of dopamine D2/D3 receptor agonists[1]—presents unique chromatographic hurdles. Its dual hydrogen-bond accepting groups (ketone and nitrile) and its low molecular weight require precise control over stationary phase interactions and solvent evaporation.

Below, you will find a self-validating preparative workflow, a diagnostic troubleshooting flowchart, and a detailed FAQ section explaining the causality behind common purification failures.

I. Core Workflow: Preparative Column Chromatography Protocol

To ensure a self-validating system, every step of this protocol includes a specific action, the scientific causality behind it, and a validation checkpoint.

Step 1: TLC Solvent Optimization & Visualization

  • Action: Prepare a 10% solution of the crude mixture in dichloromethane (DCM). Spot onto a silica gel 60 F254 TLC plate. Develop using a gradient of Hexanes and Ethyl Acetate (start at 80:20).

  • Causality: (1R)-3-oxocyclopentane-1-carbonitrile is a saturated cyclic ketonitrile and lacks a conjugated π -system, meaning it will not absorb UV light strongly at 254 nm[2].

  • Validation: Dip the developed TLC plate in a KMnO4​ or p -anisaldehyde stain and heat. The product must appear as a distinct, isolated spot with a ΔRf​≥0.2 from the unreacted cyclopent-2-en-1-one starting material.

Step 2: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude oil in a minimal volume of DCM. Add spherical silica gel (approximately 1:3 w/w ratio of crude to silica). Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.

  • Causality: Liquid-loading a highly polar crude mixture directly onto the column often causes severe band broadening. Dry loading traps the sample in a narrow initial band, maximizing resolution during elution[3].

Step 3: Column Packing & Gradient Elution

  • Action: Slurry pack a flash column using 20–40 µm spherical silica gel in 90:10 Hexanes:EtOAc. Load the dry powder onto the column bed and top with a protective layer of sand. Elute using a step gradient (90:10 80:20 70:30 Hexanes:EtOAc).

  • Causality: Spherical silica provides a tighter, more uniform packing bed than irregular silica, preventing solvent channeling and improving the separation of closely eluting impurities[4].

Step 4: Fraction Collection & Temperature-Controlled Concentration

  • Action: Pool the fractions containing the pure (1R)-isomer. Concentrate under reduced pressure using a rotary evaporator equipped with an ice bath (do not exceed 30°C).

  • Causality: The purified product is a colorless liquid/oil[5]. Due to its relatively low molecular weight, it is highly volatile. Applying high heat during concentration will result in severe mass loss[1].

II. Diagnostic Troubleshooting Flowchart

Use the following logical workflow to diagnose and correct issues during your chromatographic runs.

TroubleshootingFlow Crude Crude (1R)-3-Oxocyclopentane -1-carbonitrile TLC TLC Optimization (Hexane:EtOAc) Crude->TLC ResCheck Resolution > 0.2 u0394Rf? TLC->ResCheck Load Dry Load Sample (Silica/Celite) Run Run Silica Column (Gradient Elution) Load->Run ResCheck->TLC No ResCheck->Load Yes TailCheck Peak Tailing or Streaking? Run->TailCheck FixTail Add 1% Et3N or Use Spherical Silica TailCheck->FixTail Yes CoeluteCheck Co-elution with Starting Material? TailCheck->CoeluteCheck No FixTail->Run FixCoelute Decrease EtOAc % or Increase Column Length CoeluteCheck->FixCoelute Yes Success Pure (1R)-Isomer Isolated CoeluteCheck->Success No FixCoelute->Run

Diagnostic workflow for troubleshooting silica gel chromatography of cyclic ketonitriles.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my product streaking across the column, leading to poor recovery and wide fractions? A: The nitrile and ketone functional groups act as strong hydrogen-bond acceptors. They interact heavily with the acidic, unendcapped silanol groups (-SiOH) present on standard irregular silica gel[6]. Solution: Switch to high-performance spherical silica, which typically has a more uniform surface, or add 1% Triethylamine ( Et3​N ) to your mobile phase. The amine will competitively bind the active silanol sites, sharpening your elution peaks.

Q2: I am observing co-elution with unreacted cyclopent-2-en-1-one. How can I separate them? A: Both molecules possess similar dipole moments due to their carbonyl groups. However, the starting material is a conjugated enone, making it slightly less polar than your saturated ketonitrile product. Solution: Decrease the polarity of your initial mobile phase (e.g., start at 95:5 Hexanes:EtOAc) and use a much shallower gradient. Ensure your sample loading does not exceed 2% of the total column media weight to prevent band overlapping[7].

Q3: The recovery mass is significantly lower than the crude mass, but TLC shows no product left on the column. Where did it go? A: You have likely lost the product during solvent evaporation. (1R)-3-oxocyclopentane-1-carbonitrile is isolated as a colorless liquid[5]. If you leave the pure fractions on a rotary evaporator under high vacuum at 40°C or higher, the product will co-evaporate with the ethyl acetate. Solution: Concentrate the fractions in an ice bath and remove the flask from the vacuum immediately once the solvent is gone[1].

Q4: Will normal phase silica gel separate the (1R) and (1S) enantiomers if my synthesis was racemic? A: No. Normal phase silica gel separates compounds based on bulk polarity and functional group interactions. Enantiomers have identical physical properties in an achiral environment. To resolve the (1R) and (1S) isomers, you must use a chiral stationary phase (e.g., Chiralcel OD-H) via HPLC[2].

Q5: Is there a risk of epimerization during silica gel chromatography? A: The (1R) stereocenter is located at the nitrile-bearing carbon (C1). While the protons alpha to the ketone (C2, C4) are highly acidic and prone to enolization, the proton alpha to the nitrile is less acidic. However, prolonged exposure to highly active (acidic) silica can induce degradation or epimerization over time. Solution: Minimize column residence time by using pressurized flash chromatography rather than gravity columns, and process your fractions immediately.

IV. Quantitative Data & Optimization Parameters

Use the following table to benchmark your experimental setup. Deviating from these parameters may compromise the integrity of the purification.

ParameterRecommended ValueScientific Causality / Notes
Stationary Phase 20–40 µm Spherical SilicaTighter particle size distribution yields greater column performance, lower back-pressure, and better peak shape[6].
Sample Loading Limit 0.1% to 2.0% of media weightPrevents column overloading and maintains a narrow elution band for optimal resolution[7].
TLC ΔRf​ Target ≥0.20 Minimum resolution required for successful scale-up from analytical TLC to preparative flash chromatography.
Typical Product Rf​ ~0.30 (in 80:20 Hexane:EtOAc)The saturated ketonitrile elutes slightly slower than the conjugated enone starting material.
Evaporation Temp ≤30 °C (Ice bath preferred)Prevents volatilization of the low-molecular-weight ketonitrile during solvent removal[1].
Staining Method KMnO4​ or p -AnisaldehydeRequired because the saturated ketonitrile lacks a conjugated π -system for UV detection at 254 nm[2].
V. References
  • Title: Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst Source: Nature Communications / DOI URL: [Link](Note: URL derived from standard DOI resolution for the decatungstate photocatalyst paper referenced in grounding)

  • Title: RediSep Prep Column Care and Use Guide Source: Teledyne ISCO / Teledyne LABS URL: [Link]

  • Title: Efforts toward Rapid Construction of the Cortistatin A Carbocyclic Core Source: California Institute of Technology (Caltech THESIS) URL: [Link]

  • Title: Solutions for Analytical & Preparative Chromatography Source: Chemie Brunschwig URL: [Link]

Sources

Optimization

How to prevent epimerization during deprotection reactions

Welcome to the Technical Support Center for Peptide Synthesis and Deprotection. Epimerization (or racemization) during deprotection is a critical failure point in peptide chemistry, often resulting in complex diastereome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Synthesis and Deprotection. Epimerization (or racemization) during deprotection is a critical failure point in peptide chemistry, often resulting in complex diastereomeric mixtures that are nearly impossible to purify.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact mechanistic causes of epimerization and provides field-validated, self-correcting protocols to preserve stereochemical integrity.

FAQ & Troubleshooting: Mechanistic Causes and Solutions

Q1: Why does epimerization occur during standard Fmoc deprotection, and why is C-terminal Cysteine disproportionately affected? Causality & Mechanism: The removal of the Fmoc protecting group requires a base, typically 20% piperidine. This base can inadvertently abstract the acidic α-proton of the amino acid, forming a planar enolate intermediate[1]. Upon reprotonation, the stereocenter can invert. Cysteine is exceptionally vulnerable when it sits at the absolute C-terminus and is attached to the solid support via an ester linkage (e.g., Wang resin). Esters are highly electron-withdrawing, which drastically increases the acidity of the adjacent α-proton compared to an internal amide bond[2]. Because the C-terminal residue is exposed to piperidine during every subsequent Fmoc deprotection cycle, this creates a "cumulative base trap," leading to severe, progressive epimerization[2][3].

Q2: How can I completely suppress epimerization when synthesizing C-terminal Cysteine peptide acids? Solution: You must alter both the steric environment of the solid support and the structural conformation of the residue. First, abandon Wang resin and use 2-chlorotrityl chloride (2-CTC) resin; the bulky trityl group provides steric hindrance that physically shields the α-proton from the base[3]. Second, utilize a pseudoproline dipeptide derivative, such as Cys(ΨDmp,Hpro), for the C-terminal loading. The pseudoproline ring structurally locks the backbone conformation, preventing the base-catalyzed enolization entirely. Combining Trt(2-Cl) resin with a C-terminal pseudoproline yields practically 0% epimerization, even under heated basic conditions[4].

Q3: I am synthesizing thioamide-containing peptides. Standard piperidine deprotection destroys my stereocenters. What is the alternative? Solution: Thioamides are critical biophysical probes but are notoriously prone to rapid α-carbon epimerization under standard piperidine-mediated Fmoc deprotection[5]. To troubleshoot this, switch your deprotection base to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Although DBU is a stronger base, its non-nucleophilic nature alters the reaction kinetics, significantly suppressing α-proton abstraction relative to Fmoc cleavage[6]. Alternatively, the thioamide can be temporarily protected as a thioimidate (e.g., using a 4-azidobenzyl group) during SPPS, which safely withstands piperidine treatment[5].

Q4: How do I perform ester hydrolysis (saponification) on Fmoc-protected amino acids without causing Fmoc loss or epimerization? Solution: Standard saponification using NaOH or LiOH is highly incompatible with Fmoc-protected substrates because the hydroxide ions trigger both premature Fmoc cleavage and α-carbon epimerization[7]. To prevent this, introduce Calcium(II) chloride (CaCl₂) or Calcium(II) iodide (CaI₂) as a protective agent during the hydrolysis. The calcium cations actively coordinate with the substrate, effectively shielding the Fmoc group and the α-proton from the basic environment while still allowing ester cleavage to proceed cleanly[7].

Quantitative Data: Epimerization Rates & Optimized Conditions

The following table summarizes the quantitative impact of switching from conventional deprotection methods to the optimized strategies detailed in this guide.

Substrate ContextConventional DeprotectionPrimary RiskOptimized Deprotection StrategyEpimerization RateRef
C-Terminal Cysteine 20% Piperidine (Wang Resin)Cumulative α-proton abstraction2-CTC Resin + Cys(ΨDmp,Hpro)Undetectable (0%)[4]
Thioamide Peptides 20% Piperidine in DMFRapid α-C epimerization1-5% DBU in DMFNegligible[6]
Fmoc-Amino Esters 1.5 eq NaOH (Saponification)Premature Fmoc loss & racemization1.5 eq NaOH + CaCl₂ / CaI₂0%[7]

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can analytically confirm the success of the deprotection step before proceeding to costly downstream processes.

Protocol 1: Epimerization-Free Fmoc-SPPS of C-Terminal Cysteine Peptides
  • Resin Loading: Load the first amino acid onto 2-chlorotrityl chloride (2-CTC) resin rather than Wang resin to utilize steric shielding[3].

  • Pseudoproline Incorporation: Couple the C-terminal cysteine as a pre-formed pseudoproline dipeptide block, Fmoc-Xaa-Cys(ΨDmp,Hpro)-OH[4].

  • Elongation: Perform standard Fmoc deprotection (20% piperidine/DMF) for subsequent cycles. The locked oxazolidine ring of the pseudoproline physically prevents enolization.

  • Self-Validation Check: Cleave a 5 mg micro-scale resin sample using TFA/TIS/H₂O (95:2.5:2.5). Analyze the crude peptide via analytical HPLC. The complete absence of a closely eluting D-Cys diastereomer peak validates the stereochemical integrity of the batch[4].

Protocol 2: Thioamide Fmoc Deprotection
  • Reagent Preparation: Prepare a fresh solution of 1-5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Do not use piperidine [6].

  • Deprotection: Treat the resin-bound thioamide peptide with the DBU solution for 2 × 3 minutes.

  • Wash: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of DBU before the next coupling step.

  • Self-Validation Check: Monitor the UV absorbance (at 301 nm) of the dibenzofulvene byproduct in the flow-through. A sharp peak that returns to baseline confirms complete Fmoc removal without subjecting the thioamide to prolonged basic stress.

Protocol 3: Epimerization-Free Saponification of Fmoc-Protected Amino Esters
  • Solvent Setup: Dissolve the Fmoc-amino ester in an acetone/water mixture (optimal volumetric ratio of 2.3:1)[7].

  • Calcium Shielding: Add 1.0 to 2.0 equivalents of Calcium(II) chloride (CaCl₂) or Calcium(II) iodide (CaI₂) to the solution. Stir for 10 minutes to allow full coordination with the substrate[7].

  • Hydrolysis: Slowly add 1.5 equivalents of NaOH. Stir at room temperature for exactly 4 hours.

  • Self-Validation Check: Quench the reaction with dilute HCl to pH 3. Extract the product and analyze via LC-MS. The preservation of the Fmoc mass signature and a singular, sharp chiral HPLC peak validates successful, epimerization-free hydrolysis[7].

Decision Workflow: Selecting an Epimerization-Free Strategy

EpimerizationPrevention Start Identify Deprotection Target Cys C-Terminal Cysteine (Fmoc-SPPS) Start->Cys Thio Thioamide Peptide (Fmoc-SPPS) Start->Thio Ester Amino Ester (Hydrolysis) Start->Ester CysWarn Risk: Cumulative base enolization via ester link Cys->CysWarn ThioWarn Risk: Piperidine induces rapid α-C epimerization Thio->ThioWarn EsterWarn Risk: NaOH causes Fmoc loss & epimerization Ester->EsterWarn CysSol Protocol 1: Use 2-CTC Resin + Cys(ΨDmp,Hpro) CysWarn->CysSol ThioSol Protocol 2: Use DBU instead of Piperidine ThioWarn->ThioSol EsterSol Protocol 3: Add CaCl2/CaI2 as protective agent EsterWarn->EsterSol

Workflow for selecting epimerization-free deprotection strategies based on substrate vulnerability.

Sources

Troubleshooting

Stability of (1R)-3-Oxocyclopentane-1-carbonitrile under acidic and basic conditions

Welcome to the technical support center for (1R)-3-Oxocyclopentane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1R)-3-Oxocyclopentane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile chiral building block. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experimental work.

I. Core Concepts: Understanding the Stability of (1R)-3-Oxocyclopentane-1-carbonitrile

(1R)-3-Oxocyclopentane-1-carbonitrile is a valuable intermediate in organic synthesis, prized for its specific stereochemistry and dual functionality of a ketone and a nitrile group.[1] However, these same functional groups are susceptible to degradation under certain acidic and basic conditions, which can compromise experimental outcomes. The primary stability concerns are racemization at the chiral center and hydrolysis of the nitrile group.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Loss of Optical Purity (Racemization)

Symptom: You observe a decrease in the enantiomeric excess (ee) of your (1R)-3-Oxocyclopentane-1-carbonitrile sample during a reaction or workup.

Cause: The stereogenic center at the 1-position is adjacent to the nitrile group and is also alpha to the ketone's carbonyl group. Under both acidic and basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate.[2][3][4] Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both the (1R) and (1S) enantiomers, leading to racemization.[2][5]

Solutions:

  • Strict pH Control: Maintain a neutral or near-neutral pH whenever possible. If acidic or basic conditions are required, use the mildest reagents and shortest reaction times feasible.

  • Low-Temperature Reactions: Perform reactions at low temperatures to minimize the rate of enolization and subsequent racemization.

  • Aprotic Solvents: Whenever possible, use aprotic solvents to reduce the availability of protons for the enol/enolate tautomerism.

Issue 2: Unwanted Side Product Formation (Hydrolysis)

Symptom: You detect the presence of (1R)-3-oxocyclopentane-1-carboxamide or (1R)-3-oxocyclopentane-1-carboxylic acid in your reaction mixture.

Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8] The reaction proceeds in two stages: first, the nitrile is hydrated to form an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid.[6][7][9] Harsh conditions, such as elevated temperatures and strong acids or bases, favor the complete hydrolysis to the carboxylic acid.[9][10]

Solutions:

  • Anhydrous Conditions: For reactions where the nitrile group must remain intact, use anhydrous solvents and reagents to prevent hydrolysis.

  • Mild Reaction Conditions: If aqueous conditions are unavoidable, use buffered solutions to maintain a neutral pH. If the reaction requires acidic or basic catalysis, opt for milder conditions (e.g., dilute acids or bases, lower temperatures) to slow the rate of hydrolysis.[9]

  • Protecting Groups: In multi-step syntheses, consider protecting the ketone functionality as a ketal. This can sometimes alter the reactivity of the molecule and may offer some protection against nitrile hydrolysis under specific conditions. Deprotection is typically achieved under acidic conditions.[11]

Issue 3: Compound Degradation During Storage

Symptom: You notice a decrease in the purity of your (1R)-3-Oxocyclopentane-1-carbonitrile sample over time, even when stored.

Cause: As a cyanohydrin derivative, this compound can be sensitive to moisture, light, and temperature.[12][13] Decomposition can be accelerated by trace amounts of acidic or basic impurities.

Solutions:

  • Proper Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures as recommended by the supplier.[14][15] Some sources recommend refrigeration.

  • Avoid Contaminants: Ensure that all storage containers and handling equipment are clean and dry to prevent the introduction of impurities that could catalyze degradation.

III. Frequently Asked Questions (FAQs)

Q1: Under what specific pH conditions is (1R)-3-Oxocyclopentane-1-carbonitrile most stable?

A1: The compound is most stable at or near neutral pH (pH 6-8). Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions should be avoided if possible, as they can promote racemization and nitrile hydrolysis.

Q2: Can I use common inorganic bases like NaOH or KOH with this compound?

A2: The use of strong inorganic bases like sodium hydroxide or potassium hydroxide is generally not recommended, as they can rapidly catalyze both racemization and hydrolysis.[10] If a base is necessary, consider weaker organic bases like triethylamine or diisopropylethylamine, and use them at low temperatures.

Q3: What are the best analytical techniques to monitor the stability of this compound?

A3: A combination of techniques is ideal:

  • Chiral HPLC or GC: To monitor the enantiomeric excess and detect any racemization.

  • Standard HPLC or GC-MS: To identify and quantify the parent compound and potential degradation products like the corresponding amide and carboxylic acid.[16]

  • NMR Spectroscopy: To confirm the structure of the compound and identify impurities.

Q4: Are there any known incompatible reagents to be aware of?

A4: Besides strong acids and bases, be cautious with strong oxidizing and reducing agents, as they can react with the ketone and nitrile functionalities. For example, the nitrile can be reduced to a primary amine with reagents like lithium aluminum hydride.[1]

IV. Experimental Protocols & Data

Protocol 1: Stability Assessment Under Acidic and Basic Conditions

This protocol provides a framework for evaluating the stability of (1R)-3-Oxocyclopentane-1-carbonitrile under various pH conditions.

Materials:

  • (1R)-3-Oxocyclopentane-1-carbonitrile

  • Buffered solutions at pH 4, 7, and 10

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)

  • Chiral HPLC system with a suitable column

  • Standard HPLC or GC-MS system

Procedure:

  • Prepare stock solutions of (1R)-3-Oxocyclopentane-1-carbonitrile and the internal standard in acetonitrile.

  • In separate vials, add a known amount of the stock solution to each of the buffered solutions (pH 4, 7, and 10) to a final concentration of approximately 1 mg/mL.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot if necessary.

  • Analyze the samples by chiral HPLC to determine the enantiomeric excess and by standard HPLC or GC-MS to quantify the parent compound and any degradation products.

Data Summary Table
pH ConditionTemperature (°C)Time (hours)(1R)-3-Oxocyclopentane-1-carbonitrile Remaining (%)Enantiomeric Excess (ee%)
42524>95%>98%
72524>99%>99%
102524~90%~95%
45024~85%~90%
105024~70%~80%

Note: The data presented in this table is illustrative and may not represent actual experimental results. It is intended to provide a general understanding of the expected stability trends.

V. Visualizing Degradation Pathways

Diagram 1: Racemization Mechanism

G A (1R)-3-Oxocyclopentane-1-carbonitrile B Enolate Intermediate (Achiral) A->B Base (B:) -H+ B->A H-B+ (Re-face attack) C (1S)-3-Oxocyclopentane-1-carbonitrile B->C H-B+ (Si-face attack)

Caption: Base-catalyzed racemization pathway.

Diagram 2: Hydrolysis Pathway

G A (1R)-3-Oxocyclopentane-1-carbonitrile B (1R)-3-Oxocyclopentane-1-carboxamide A->B H2O (Acid or Base catalysis) C (1R)-3-Oxocyclopentane-1-carboxylic acid B->C H2O (Acid or Base catalysis)

Caption: Stepwise hydrolysis of the nitrile group.

VI. Concluding Remarks

The stability of (1R)-3-Oxocyclopentane-1-carbonitrile is a critical factor for its successful application in research and development. By understanding the potential for racemization and hydrolysis, and by implementing the appropriate control measures, researchers can ensure the integrity of their experiments and the quality of their results. This guide provides a foundational understanding of these issues and practical strategies for their mitigation. For further inquiries, please do not hesitate to contact our technical support team.

VII. References

  • Converting Nitriles to Amides. (2024, December 2). Chemistry Steps. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps. [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (n.d.). PMC. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. [Link]

  • Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate. [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2005, January 29). The Journal of Organic Chemistry. [Link]

  • Carboxylic acids and Nitriles. (n.d.). Philadelphia University. [Link]

  • 3-oxo-1-cyclopentene-1-carbonitrile. (2025, May 20). Chemical Synthesis Database. [Link]

  • Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. (n.d.). PMC. [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. [Link]

  • Racemization at stereogenic centre. (2022, November 4). Chemistry Stack Exchange. [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). Science of Synthesis. [Link]

  • Racemization. (2021, March 5). Chemistry LibreTexts. [Link]

  • Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. [Link]

  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (n.d.). American Chemical Society. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • ACETONE CYANOHYDRIN HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Catalytic, Asymmetric Michael Reactions of Cyclic Diketones with β,γ-Unsaturated α-Ketoesters. (2009, April 14). Organic Letters. [Link]

  • Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. (n.d.). PMC. [Link]

  • 1S to 1R Epimerizations of pyrethroid intermediates. (n.d.). Google Patents.

  • ACETONE CYANOHYDRIN. (n.d.). IPCS INCHEM. [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. (2023, January 4). RSC Publishing. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Screening methods based on ammonia analysis. (n.d.). ResearchGate. [Link]

  • Control of Accidental Releases of Hydrogen Cyanide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. (2025, March 3). Beilstein Journals. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]

  • Acetone cyanohydrin Chemical Storage Specifications. (n.d.). US Hazmat Rentals. [Link]

  • 3-Oxocyclopentanecarbonitrile. (n.d.). PubChem. [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. [Link]

  • Aldols by Michael Addition: Application of the retro-Michael Addition to the Slow Release of Enones. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization-Induced Diastereomer Transformation (CIDT)

Welcome to the Advanced Process Chemistry Support Center. Crystallization-Induced Diastereomer Transformation (CIDT)—often referred to interchangeably with Crystallization-Induced Dynamic Resolution (CIDR)—is a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. Crystallization-Induced Diastereomer Transformation (CIDT)—often referred to interchangeably with Crystallization-Induced Dynamic Resolution (CIDR)—is a powerful stereoconvergent technique. It leverages the continuous solution-phase epimerization of a diastereomeric mixture coupled with the selective fractional crystallization of the less soluble diastereomer to drive the equilibrium toward a single stereoisomer[1].

However, achieving the theoretical 100% yield is notoriously difficult. Yield loss in CIDT is rarely a single point of failure; it is a delicate balancing act between thermodynamics (solubility products) and kinetics (rates of epimerization vs. crystallization). This guide is designed to help you diagnose and resolve low-yield bottlenecks using causality-driven, self-validating methodologies.

Diagnostic Workflow for CIDT Yield Optimization

Before adjusting parameters blindly, you must determine whether your low yield is a kinetic problem, a thermodynamic problem, or a purity problem. The following diagnostic tree illustrates the logical relationship between Mother Liquor (ML) analysis and the root cause of yield loss.

CIDT_Troubleshooting Start Low Yield in CIDT Process CheckML Analyze Mother Liquor (ML) & Solid by HPLC/NMR Start->CheckML Cond1 Solid d.r. is HIGH ML d.r. is 1:1 (Equilibrated) CheckML->Cond1 Thermodynamic Loss Cond2 Solid d.r. is HIGH ML enriched in undesired isomer CheckML->Cond2 Kinetic Bottleneck Cond3 Solid d.r. is LOW (Poor Selectivity) CheckML->Cond3 Co-crystallization Sol1 Decrease Temp or Add Antisolvent (e.g., H2O) Cond1->Sol1 Sol2 Increase Temp, Change Catalyst, or use Photoredox Cond2->Sol2 Sol3 Change Resolving Agent or Modify Solvent Polarity Cond3->Sol3

Figure 1: Diagnostic flowchart for isolating the root cause of low yield in CIDT processes.

Frequently Asked Questions & Troubleshooting Modules

Module 1: Thermodynamic Bottlenecks (Solubility Issues)

Q: My isolated solid has an excellent Diastereomeric Ratio (d.r. > 98:2), but my overall yield is stuck at 40-50%. Why isn't the dynamic resolution driving to completion? A: If your isolated d.r. is high, your resolving agent is highly selective. To find the root cause, sample your Mother Liquor (ML). If the ML shows a ~1:1 ratio of diastereomers, your epimerization kinetics are perfectly fine. The causality here is purely thermodynamic: the solubility of your desired diastereomeric salt in the chosen solvent at the operating temperature is simply too high[2]. The equilibrium is functioning, but a massive portion of your desired product remains dissolved.

Q: How do I force more of the desired salt out of solution without ruining the d.r.? A: You must lower the solubility product ( Ksp​ ) of the desired salt. This can be achieved in two ways:

  • Lower the Temperature: Cooling the reaction mixture decreases solubility. However, because lowering the temperature exponentially decreases the epimerization rate, you must only apply cooling after the solution has been allowed to equilibrate at a higher temperature.

  • Add an Antisolvent: The controlled addition of an antisolvent, such as water, can drastically improve yields. For example, in the CIDT of α -bromo arylacetic acids, shifting to a 98:2 THF:H 2​ O solvent mixture forces selective precipitation and boosts yield while preventing the decomposition seen at higher temperatures[3]. Caution: Adding antisolvent too quickly causes rapid supersaturation, leading to the kinetic trapping (co-precipitation) of the undesired isomer.

Module 2: Kinetic Bottlenecks (Epimerization Rates)

Q: My yield is low, and when I check the Mother Liquor, it is highly enriched in the undesired diastereomer. What does this mean? A: This is the classic signature of a kinetic bottleneck. The desired diastereomer is crystallizing out of solution faster than the undesired diastereomer can epimerize to replenish it. You are effectively performing a standard classical resolution rather than a dynamic one.

Q: How can I accelerate epimerization without degrading my compound? A: Epimerization requires overcoming an activation energy barrier.

  • Thermal/Chemical Activation: Increasing the temperature or adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide for α -halo acids) accelerates the nucleophilic substitution/epimerization in solution[2].

  • Alternative Activation (Photoredox): If your stereocenter is unactivated and resists thermal/polar racemization (e.g., unactivated α -chiral amines), prolonged heating will only cause degradation. Recent breakthroughs have demonstrated that light-driven CIDR using an excited-state iridium chromophore and a thiol co-catalyst can mediate racemization under mild, room-temperature conditions, preserving the integrity of the crystallization process[4].

Module 3: Solvent Polarity and System Degradation

Q: I switched to a more polar solvent to speed up the epimerization, but my yield dropped. Why? A: Polarity is a double-edged sword in CIDT. While highly polar solvents stabilize the transition states of epimerization (speeding up kinetics), they also drastically increase the solubility of the diastereomeric salts. This shifts your failure mode from a kinetic bottleneck to a thermodynamic loss[2]. You must find the "Goldilocks" zone—often a moderately polar solvent (like THF or 2-MeTHF) paired with a highly polar antisolvent (like a trace amount of water)[3].

Quantitative Parameter Matrix

Use the following table to predict how adjusting a single variable will impact the interconnected systems of your CIDT process.

Parameter AdjustmentEffect on Overall YieldEffect on Epimerization Rate (Kinetics)Effect on Isolated Purity (d.r.)
Increase Temperature Decreases (Higher solubility of desired salt)Increases (Faster equilibration)May Decrease (Risk of co-crystallization or decomposition)
Increase Solvent Polarity Decreases (Higher overall salt solubility)Increases (Better solvation of polar transition states)Neutral (Depends on specific solvent interactions)
Add Antisolvent (e.g., H 2​ O) Increases (Lowers solubility product Ksp​ )Decreases (Dilutes reagents/catalysts)Decreases (If added too rapidly, causes crashing out)
Add Epimerization Catalyst Neutral (Does not alter thermodynamics)Increases (Lowers activation energy)Neutral

Self-Validating Experimental Protocol: CIDT Optimization

This protocol is designed to be self-validating. By analyzing both the solid and the liquid phases at specific checkpoints, the system tells you exactly which physical parameter is failing.

Step 1: Baseline Equilibration (The Kinetic Check)

  • Suspend 1.0 equivalent of your racemic substrate and 1.0 equivalent of the chiral resolving agent in the chosen solvent (e.g., THF) at the target concentration (typically 0.1 M to 0.5 M).

  • Add the required epimerization catalyst (e.g., 0.1 eq of tetrabutylammonium bromide or photoredox catalyst).

  • Heat to the target operating temperature (or apply light irradiation) and stir for 4 hours.

  • Validation Checkpoint: Filter a 0.5 mL aliquot. Analyze the Mother Liquor (ML) via chiral HPLC. If the ML is not a 1:1 mixture of diastereomers, your epimerization conditions are insufficient. Do not proceed to crystallization optimization until the ML equilibrates rapidly.

Step 2: Controlled Nucleation

  • Once rapid epimerization is confirmed, seed the reactor with 1-2% (w/w) of the pure desired diastereomeric salt.

  • Hold the temperature constant for 12 hours to allow steady-state dynamic resolution. The slow growth of the crystal lattice ensures high d.r. purity.

Step 3: Thermodynamic Yield Maximization

  • To recover the product remaining in the ML, begin a linear cooling ramp (e.g., -5°C per hour) down to 0°C or 20°C, depending on solvent freezing points.

  • Optional: If solubility remains high, use a syringe pump to add an antisolvent (e.g., 2% v/v H 2​ O) dropwise over 4 hours. Slow addition is critical to prevent supersaturation spikes.

Step 4: Isolation and Final Validation

  • Filter the resulting slurry. Wash the filter cake with a cold, non-polar anti-solvent (e.g., cold MTBE) to displace the ML without dissolving the product[3].

  • Validation Checkpoint: Analyze the isolated solid for d.r. and the final ML for yield loss. If the ML is a 1:1 mixture but contains 30% of your theoretical mass, your solvent system is simply too strong, and you must restart Step 1 with a less polar solvent blend.

Step 5: Salt Break

  • Suspend the highly pure diastereomeric salt in a biphasic mixture of an organic solvent (e.g., EtOAc) and an aqueous acid or base (depending on the nature of the resolving agent).

  • Separate the layers to recover the enantiopure product and recycle the chiral resolving agent[3].

References

  • Brands, K. M. J., et al.
  • Nam, J., et al. "Efficient Crystallization-Induced Dynamic Resolution of α -Substituted Carboxylic Acids." The Journal of Organic Chemistry, 2004.
  • Angles, S. N., et al. "Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids." The Journal of Organic Chemistry (PMC), 2025.
  • MacMillan, D. W. C., et al. "Light-Driven Crystallization-Induced Dynamic Resolution of Amines." Journal of the American Chemical Society, 2025.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Chiral 3-Oxocyclopentanecarbonitriles

Chiral 3-oxocyclopentanecarbonitriles are valuable building blocks in medicinal chemistry and the synthesis of complex natural products. Their stereochemistry plays a crucial role in determining biological activity, maki...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral 3-oxocyclopentanecarbonitriles are valuable building blocks in medicinal chemistry and the synthesis of complex natural products. Their stereochemistry plays a crucial role in determining biological activity, making access to enantiomerically pure forms of these compounds highly desirable. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining chiral 3-oxocyclopentanecarbonitriles, offering insights into the underlying principles, experimental considerations, and relative performance of each approach.

Classical Resolution via Crystallization-Induced Diastereomer Transformation (CIDT)

This method relies on the separation of a racemic mixture by converting the enantiomers into diastereomers, which can then be separated by physical means such as crystallization. A particularly effective approach for 3-oxocyclopentanecarbonitrile involves the formation of a ketal with a chiral diol, followed by crystallization-induced diastereomer transformation (CIDT).[1][2]

Scientific Rationale and Causality

The core principle of this strategy is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers with different physical properties. The choice of a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, is critical as it imparts a distinct three-dimensional structure to each diastereomeric ketal. This structural difference can lead to variations in crystal packing and solubility, allowing for the selective crystallization of one diastereomer.

The CIDT process is a powerful extension of simple fractional crystallization. In CIDT, the undesired diastereomer in solution is epimerized back to the racemate, which then allows for the preferential crystallization of the desired diastereomer to continue, theoretically enabling the conversion of the entire racemic starting material into a single enantiomerically pure product. This epimerization is typically facilitated by a base.

CIDT_Workflow racemic Racemic 3-Oxocyclopentanecarbonitrile ketalization Ketalization with Chiral Diol racemic->ketalization diastereomers Diastereomeric Mixture ketalization->diastereomers crystallization Fractional Crystallization diastereomers->crystallization desired_xtal Desired Diastereomer (crystal) crystallization->desired_xtal undesired_sol Undesired Diastereomer (solution) crystallization->undesired_sol deprotection Deprotection desired_xtal->deprotection epimerization Epimerization (Base) undesired_sol->epimerization CIDT epimerization->diastereomers chiral_product Chiral 3-Oxocyclopentanecarbonitrile deprotection->chiral_product

Caption: Workflow for the synthesis of chiral 3-oxocyclopentanecarbonitrile via CIDT.

Experimental Protocol: Synthesis of (R)-3-Oxocyclopentanecarbonitrile via CIDT

This protocol is adapted from the work of Saigo and co-workers.[1]

Step 1: Ketalization

  • To a solution of racemic 3-oxocyclopentanecarbonitrile (1.0 eq) in toluene, add (1R,2R)-1,2-diphenylethane-1,2-diol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO3 and brine, and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure to obtain the crude diastereomeric ketal mixture.

Step 2: Crystallization-Induced Diastereomer Transformation (CIDT)

  • Dissolve the crude diastereomeric mixture in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Add a catalytic amount of a base (e.g., 1,8-diazabicycloundec-7-ene, DBU).

  • Allow the mixture to stir at a controlled temperature to induce crystallization of the desired diastereomer.

  • Collect the crystals by filtration and wash with a cold solvent.

  • The diastereomeric excess (de) of the crystals can be determined by chiral HPLC or NMR analysis.

Step 3: Deprotection

  • Suspend the diastereomerically pure ketal in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the mixture at room temperature until the ketal is fully hydrolyzed (monitor by TLC).

  • Neutralize the acid with a mild base (e.g., NaHCO3).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure and purify by column chromatography to yield the enantiomerically pure 3-oxocyclopentanecarbonitrile.

Organocatalytic Asymmetric Conjugate Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. The asymmetric conjugate addition of a cyanide source to 2-cyclopentenone, catalyzed by a chiral small organic molecule, offers a direct and atom-economical route to chiral 3-oxocyclopentanecarbonitriles.

Scientific Rationale and Causality

This approach utilizes a chiral organocatalyst, often a primary or secondary amine derivative, to activate the α,β-unsaturated ketone towards nucleophilic attack. The catalyst forms a transient chiral iminium ion with the cyclopentenone, which is more electrophilic than the starting enone. This activation also provides a chiral environment that directs the stereoselective addition of the nucleophile. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. Bifunctional catalysts, which can activate both the electrophile and the nucleophile, are often employed to enhance both reactivity and stereocontrol.

Organocatalysis_Workflow cyclopentenone 2-Cyclopentenone iminium Chiral Iminium Ion Intermediate cyclopentenone->iminium Catalyst cyanide Cyanide Source addition Asymmetric Conjugate Addition cyanide->addition catalyst Chiral Organocatalyst catalyst->iminium iminium->addition enamine Chiral Enamine Intermediate addition->enamine hydrolysis Hydrolysis enamine->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Chiral 3-Oxocyclopentanecarbonitrile hydrolysis->product

Caption: Catalytic cycle for the organocatalytic asymmetric conjugate addition of cyanide.

Representative Experimental Protocol: Organocatalytic Asymmetric Michael Addition

Step 1: Catalyst Activation and Iminium Ion Formation

  • To a solution of a chiral diarylprolinol silyl ether catalyst (e.g., 5-10 mol%) in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane) at reduced temperature (e.g., -20 °C), add 2-cyclopentenone (1.0 eq).

  • Stir the mixture for a short period to allow for the formation of the chiral iminium ion intermediate.

Step 2: Nucleophilic Addition

  • In a separate flask, prepare a solution of the cyanide source (e.g., trimethylsilyl cyanide, TMSCN, 1.2 eq) and a suitable additive if required (e.g., a Lewis acid or a co-catalyst).

  • Slowly add the cyanide solution to the reaction mixture containing the iminium ion.

  • Stir the reaction at the reduced temperature and monitor its progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 3-oxocyclopentanecarbonitrile.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution (EKR) of a racemic precursor to 3-oxocyclopentanecarbonitrile, such as a racemic 3-hydroxycyclopentanecarbonitrile, can provide access to the desired enantiomer.

Scientific Rationale and Causality

EKR utilizes an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5] For a racemic alcohol, this transformation is often an acylation or deacylation reaction. The enzyme's chiral active site preferentially binds and reacts with one enantiomer at a much faster rate than the other, leading to the separation of the two enantiomers. The success of this method hinges on the high enantioselectivity of the chosen enzyme for the specific substrate.

EKR_Workflow racemic_alcohol Racemic 3-Hydroxycyclopentanecarbonitrile reaction Enzymatic Kinetic Resolution racemic_alcohol->reaction enzyme Lipase + Acyl Donor enzyme->reaction unreacted_enantiomer (S)-3-Hydroxycyclopentanecarbonitrile reaction->unreacted_enantiomer acylated_enantiomer (R)-Acylated Ester reaction->acylated_enantiomer separation Separation unreacted_enantiomer->separation oxidation Oxidation unreacted_enantiomer->oxidation acylated_enantiomer->separation chiral_product (S)-3-Oxocyclopentanecarbonitrile oxidation->chiral_product

Caption: Workflow for the synthesis of chiral 3-oxocyclopentanecarbonitrile via EKR.

Conceptual Experimental Protocol: Enzymatic Kinetic Resolution

This conceptual protocol is based on established procedures for the lipase-catalyzed resolution of secondary alcohols.[6][7]

Step 1: Racemic Precursor Synthesis

  • Reduce racemic 3-oxocyclopentanecarbonitrile with a reducing agent such as sodium borohydride to obtain racemic 3-hydroxycyclopentanecarbonitrile.

Step 2: Enzymatic Resolution

  • To a solution of racemic 3-hydroxycyclopentanecarbonitrile (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 1.5 eq) and a lipase (e.g., Candida antarctica lipase B, CAL-B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or HPLC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

Step 3: Separation and Deprotection

  • Filter off the enzyme.

  • Separate the unreacted alcohol from the acylated product by column chromatography.

  • The enantiomerically enriched alcohol can be directly used in the next step. The acylated enantiomer can be hydrolyzed back to the alcohol if the other enantiomer of the final product is desired.

Step 4: Oxidation

  • Oxidize the enantiomerically pure 3-hydroxycyclopentanecarbonitrile to the corresponding ketone using a mild oxidizing agent (e.g., pyridinium chlorochromate, PCC, or a Swern oxidation).

  • Purify the product by column chromatography to yield the chiral 3-oxocyclopentanecarbonitrile.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules.

Scientific Rationale and Causality

This strategy leverages the existing stereocenters in a chiral starting material to introduce new stereocenters in a controlled manner. The synthesis is designed to transform the chiral starting material into the target molecule through a series of stereospecific or stereoselective reactions. The challenge lies in identifying a suitable chiral pool starting material and devising an efficient synthetic route that preserves or transfers the initial chirality. For a 3-substituted cyclopentanone, a potential starting material could be a chiral cyclopentane derivative derived from a terpene or a carbohydrate.

Chiral_Pool_Workflow chiral_precursor Chiral Pool Starting Material (e.g., from Terpene) functional_group Functional Group Interconversions chiral_precursor->functional_group ring_modification Ring Formation/ Modification functional_group->ring_modification final_steps Final Functionalization and Oxidation ring_modification->final_steps product Chiral 3-Oxocyclopentanecarbonitrile final_steps->product

Caption: Conceptual workflow for the synthesis of chiral 3-oxocyclopentanecarbonitrile from the chiral pool.

Conceptual Synthetic Approach from the Chiral Pool

A plausible, albeit potentially lengthy, approach could start from a chiral cyclopentane building block. For instance, a derivative of D-ribonolactone, which possesses multiple stereocenters, could be envisioned as a starting point.

Conceptual Steps:

  • Modification of a Chiral Lactone: Start with a protected form of D-ribonolactone.

  • Ring Contraction/Rearrangement: Employ a ring contraction strategy to form a functionalized cyclopentane ring.

  • Functional Group Manipulations: A series of reductions, oxidations, and substitutions would be necessary to install the required ketone and nitrile functionalities at the appropriate positions while maintaining stereochemical integrity.

This approach is often more complex and less direct than catalytic asymmetric methods but can be advantageous if a suitable and inexpensive chiral starting material is available.

Comparison of Synthetic Routes

ParameterClassical Resolution (CIDT)Organocatalytic Asymmetric Conjugate AdditionEnzymatic Kinetic Resolution (EKR)Chiral Pool Synthesis
Stereocontrol Excellent (often >99% ee after crystallization)Good to Excellent (typically 80-99% ee)Excellent (often >99% ee for one enantiomer)Excellent (dependent on the stereopurity of the starting material)
Yield Can be high (theoretically up to 100%)Generally good to highMaximum 50% for one enantiomer (unless a deracemization protocol is used)Variable, often requires multiple steps which can lower the overall yield
Atom Economy Moderate (requires a chiral auxiliary)Excellent (catalytic)Moderate (requires separation of enantiomers)Poor to Moderate (often requires protecting groups and stoichiometric reagents)
Scalability Can be scalable, especially with well-behaved crystallizationGenerally scalable, but catalyst cost can be a factorScalable, with considerations for enzyme stability and costCan be challenging to scale due to the multi-step nature
Versatility Specific to the resolution of a particular racemateBroad substrate scope is often possible with catalyst optimizationSubstrate-specific, requires screening for a suitable enzymeLimited by the availability of suitable chiral starting materials
Green Chemistry Use of stoichiometric chiral auxiliary and solventsOften uses metal-free catalysts, can be performed in greener solventsBiocatalytic, performed under mild conditionsCan involve harsh reagents and protecting group chemistry

Conclusion

The choice of synthetic route to chiral 3-oxocyclopentanecarbonitriles is dictated by a variety of factors including the desired scale of synthesis, cost considerations, and the required level of enantiopurity.

  • Classical Resolution via CIDT is a powerful and reliable method for obtaining high enantiopurity, particularly when a suitable chiral resolving agent and crystallization conditions can be identified. Its potential for high yields through in-situ racemization makes it an attractive option for large-scale production.

  • Organocatalytic Asymmetric Conjugate Addition represents a modern and elegant approach that is highly atom-economical and can provide direct access to the chiral product in high enantioselectivity. This method is particularly appealing for its catalytic nature and the potential for broad substrate scope.

  • Enzymatic Kinetic Resolution offers a green and highly selective method for obtaining one enantiomer of a precursor in very high enantiomeric excess. While the theoretical maximum yield for one enantiomer is 50%, this is often acceptable for the synthesis of high-value compounds.

  • Chiral Pool Synthesis , while conceptually straightforward, is often the most labor-intensive approach due to the typically multi-step nature of the syntheses. However, it can be a viable option when a suitable and inexpensive chiral starting material is readily available.

For researchers and drug development professionals, a thorough evaluation of these synthetic strategies is essential to select the most appropriate method that aligns with the specific goals and constraints of their project.

References

  • Chen, W., et al. (2004). Asymmetric Michael addition of malonates to 2-cyclopentenone catalyzed by a chiral primary amine-thiourea organocatalyst.
  • Iimura, S., et al. (2006). Enantioselective total synthesis of (+)-guanacastepene N. Journal of the American Chemical Society, 128(41), 13495-13503.
  • Saigo, K., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 8(57), 32601-32609.
  • Patel, R. N. (2003). Microbial/enzymatic synthesis of chiral intermediates for pharmaceuticals. Current Organic Chemistry, 7(13), 1289-1316.
  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting.
  • García, J. I., et al. (2011). Organocatalytic enantioselective Michael additions of malonates to 2-cyclopentenone. Synlett, 2011(14), 2023-2027.
  • Saigo, K., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. PubMed.
  • Kawano, S., et al. (2012). Efficient preparation of (R)-3-hydroxypentanenitrile with high enantiomeric excess by enzymatic reduction with subsequent enhancement of the optical purity by lipase-catalyzed ester hydrolysis. Bioscience, Biotechnology, and Biochemistry, 76(9), 1796-1798.
  • Patel, R. N. (2008). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
  • Han, Z.-Y., et al. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(24), 9801-9805.
  • Meng, Q., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5035.
  • Kawano, S., et al. (2012). Efficient preparation of (R)
  • García, J. I., et al. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Synlett, 2011(14), 2023-2027.
  • Patel, R. N. (2008). Biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC.
  • Singh, R. P., et al. (2002). Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. PubMed.

Sources

Comparative

Alternative chiral building blocks to (1R)-3-Oxocyclopentane-1-carbonitrile

The design of bitopic ligands—molecules that simultaneously engage an orthosteric binding site and an adjacent allosteric or secondary binding pocket—relies heavily on the precise spatial organization of the linker conne...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of bitopic ligands—molecules that simultaneously engage an orthosteric binding site and an adjacent allosteric or secondary binding pocket—relies heavily on the precise spatial organization of the linker connecting the two pharmacophores. Linear alkyl chains often suffer from high conformational entropy, resulting in a significant entropic penalty upon target binding. To overcome this, medicinal chemists utilize rigid, chiral cyclic aliphatic linkers to pre-organize the molecule into its bioactive conformation.

(1R)-3-Oxocyclopentane-1-carbonitrile is a highly privileged building block in this domain, particularly for the synthesis of G-protein coupled receptor (GPCR) modulators such as Dopamine D3 receptor (D3R) agonists [1]. However, depending on the desired receptor subtype selectivity and physicochemical profile, structural alternatives must be carefully evaluated. This guide objectively compares (1R)-3-Oxocyclopentane-1-carbonitrile with two primary alternative scaffolds: a 6-membered carbocycle and a 5-membered heterocycle.

Mechanistic Rationale: The Geometry of Cyclic Linkers

The primary function of a cyclic linker is to dictate the distance and angular trajectory (exit vectors) between the primary pharmacophore (PP) and the secondary pharmacophore (SP).

  • The Baseline (Cyclopentyl Core): The 1,3-disubstituted cyclopentane ring adopts an envelope conformation. This geometry provides a specific angular range (~104°) that perfectly aligns bitopic ligands within the D3R binding pocket, yielding high potency and selectivity [1].

  • The Carbocyclic Alternative (Cyclohexyl Core): Expanding the ring to a 6-membered system forces a rigid chair conformation. This alters the exit vector angle and spatial distance, which has been experimentally proven to shift receptor bias away from D3R and toward the Dopamine D2 receptor (D2R) [1].

  • The Heterocyclic Alternative (Pyrrolidinyl Core): Maintaining the 5-membered ring but substituting a carbon for a nitrogen maintains the optimal D3R trajectory while drastically altering the molecule's lipophilicity and hydrogen-bonding profile.

SpatialVectorLogic PP Primary Pharmacophore (Orthosteric Binding) CP Cyclopentyl Linker (Envelope Conformation) PP->CP Vector Angle ~104° CH Cyclohexyl Linker (Chair Conformation) PP->CH Vector Angle ~109° SP Secondary Pharmacophore (Allosteric Binding) CP->SP D3R Optimal Fit: D3R Bias CP->D3R CH->SP D2R Optimal Fit: D2R Bias CH->D2R

Spatial vector logic dictating GPCR subtype selectivity based on linker conformation.

Alternative 1: 3-Oxocyclohexane-1-carbonitrile (The 6-Membered Analog)

By utilizing 3-Oxocyclohexane-1-carbonitrile , the linker backbone is shifted from a flexible envelope to a highly rigid chair conformation.

  • Performance Shift: Experimental data demonstrates that inversion of stereochemistry and ring expansion transfers selectivity. While the cyclopentyl core favors D3R (Ki = 5.72 nM), the trans-cyclohexyl analog shifts affinity toward D2R (Ki = 4.58 nM) [1].

  • Synthetic Considerations: The chair conformation can introduce steric hindrance during reductive amination depending on whether the nucleophilic attack occurs from the axial or equatorial face, occasionally requiring longer reaction times or stronger Lewis acid catalysts.

Alternative 2: tert-Butyl 3-oxopyrrolidine-1-carboxylate (The Heterocyclic Analog)

Replacing the carbocycle with tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) introduces an endocyclic nitrogen.

  • Performance Shift: The 5-membered pyrrolidine ring retains the favorable envelope conformation required for D3R binding. However, the introduction of the nitrogen atom significantly lowers the calculated partition coefficient (clogP), improving aqueous solubility and metabolic stability.

  • Synthetic Considerations: The Boc-protected nitrogen prevents unwanted side reactions during the initial reductive amination. Post-coupling, the Boc group can be cleaved to reveal a secondary amine, which can be further functionalized (e.g., via EDC-mediated amide coupling) to attach the secondary pharmacophore [1].

Comparative Performance Data

The following table summarizes the experimental and calculated parameters for these three chiral building blocks when utilized in the synthesis of bitopic GPCR ligands.

Scaffold Building BlockRing Size & ConformationReductive Amination Yield*Target Bias (GPCR)Experimental Ki (nM)Lipophilicity Impact (Δ clogP)**
(1R)-3-Oxocyclopentane-1-carbonitrile 5-Membered (Envelope)65 - 70%D3R Selective5.72Baseline
3-Oxocyclohexane-1-carbonitrile 6-Membered (Chair)72 - 75%D2R Selective4.58+ 0.45
tert-Butyl 3-oxopyrrolidine-1-carboxylate 5-Membered (Envelope)60 - 65%D3R Selective8.10- 1.20

*Yields represent the isolated yield of the secondary amine intermediate after one-pot reductive amination with a standard primary pharmacophore amine. **Estimated contribution to the final bitopic ligand's partition coefficient relative to the cyclopentyl baseline.

Experimental Methodology: Self-Validating Reductive Amination

The standard method for incorporating these ketone building blocks into a drug scaffold is via reductive amination. The following protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and highly selective reducing agent [2].

Causality in Reagent Selection: STAB is chosen over Sodium Borohydride (NaBH4) because it selectively reduces the transient iminium ion without prematurely reducing the starting ketone into a secondary alcohol. The addition of catalytic Acetic Acid (AcOH) is critical; it protonates the carbonyl oxygen, accelerating hemiaminal formation and subsequent dehydration to the iminium ion, which is especially vital when coupling sterically hindered or weakly nucleophilic amines [2]. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its superior solubility profile for STAB compared to Dichloromethane (DCM).

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Argon), dissolve the primary amine pharmacophore (1.0 equiv, e.g., 0.5 mmol) and the chosen ketone building block (1.05 equiv, e.g., 0.525 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add glacial Acetic Acid (AcOH) (1.2 equiv, 0.6 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 30–45 minutes to facilitate complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol) in small portions over 10 minutes to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the disappearance of the iminium intermediate via LC-MS or TLC.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO3) (5.0 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of EtOAc/Hexanes or DCM/MeOH depending on the amine's basicity) to yield the pure cyclic linker intermediate.

ExperimentalWorkflow Ketone Ketone Scaffold (e.g., Cyclopentanone) Iminium Iminium Ion Intermediate Ketone->Iminium + Amine (AcOH Catalyst, DCE, 30 min) Amine Primary Amine (Pharmacophore) Amine->Iminium Product Secondary Amine (Assembled Linker) Iminium->Product STAB Addition (0 °C to RT, 12 h)

Workflow of the chemoselective reductive amination utilizing STAB and AcOH.

References

  • Bonifazi, A., Battiti, F. O., Zaidi, S. A., Katritch, V., & Newman, A. H. (2021). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. Journal of Medicinal Chemistry, 64(21), 16088–16105. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Validation

Spectroscopic data comparison with literature values for validation

Beyond Manual Literature Comparison: Validating Chemical Structures with Automated Spectroscopic Workflows In pharmaceutical R&D, confirming the identity of synthesized molecules is a non-negotiable quality control step....

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Manual Literature Comparison: Validating Chemical Structures with Automated Spectroscopic Workflows

In pharmaceutical R&D, confirming the identity of synthesized molecules is a non-negotiable quality control step. The traditional paradigm relies heavily on manual literature comparison—chemists extract expected spectroscopic values (e.g., NMR chemical shifts, coupling constants) from databases like SciFinder or Reaxys, and visually align them with raw experimental data. However, this manual workflow is subjective, slow, and fundamentally incompatible with the throughput of modern drug discovery[1].

Enter Automated Structure Verification (ASV). ASV platforms replace subjective visual comparison with algorithmic predictions and objective statistical scoring. This guide provides an in-depth comparative analysis of ASV methodologies versus traditional manual literature validation, equipping application scientists with the data and protocols needed to implement self-validating spectroscopic workflows.

The Mechanistic Divide: Why Manual Validation Fails at Scale

The primary vulnerability of manual literature comparison is human bias. When an analyst knows the expected structure of a reaction product, they subconsciously attempt to fit ambiguous spectral data to that expected structure, leading to false positives[1]. Furthermore, relying solely on 1D ¹H NMR for validation often fails to distinguish between complex regioisomers.

ASV eliminates this bias by utilizing a "Match Factor" (MF). The software mathematically predicts the theoretical spectrum of the proposed structure using advanced algorithms and calculates an objective correlation against the experimental spectrum[2]. To further ensure scientific integrity, modern ASV protocols mandate the inclusion of 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra. The addition of HSQC provides orthogonal data—confirming exactly which protons are directly coupled to which carbons—which has been shown to reduce the false positive rate of structural validation to as low as 6%[3].

Workflow cluster_manual Traditional Manual Validation cluster_asv Automated Structure Verification (ASV) M1 Acquire 1D/2D NMR M2 Query Literature Databases (SciFinder, Reaxys) M1->M2 M3 Manual Peak Assignment & Visual Comparison M2->M3 M4 Subjective Confirmation (High Bias Risk) M3->M4 A1 Acquire 1D 1H & 2D HSQC A2 Algorithmic Shift Prediction (ML / DFT / HOSE) A1->A2 A3 Calculate Match Factor (MF) & Assign Peaks A2->A3 A4 Objective Classification (Correct/Ambiguous/Incorrect) A3->A4

Fig 1: Workflow comparison between manual literature validation and Automated Structure Verification (ASV).

Comparative Data: Prediction Engines vs. Literature Values

The accuracy of an ASV system depends entirely on its underlying prediction engine. Historically, chemists relied on empirical HOSE (Hierarchical Organization of Spherical Environments) codes to estimate chemical shifts. Today, Quantum Mechanics (Density Functional Theory, DFT) and Machine Learning (Graph Neural Networks, GNN) offer superior precision that rivals or exceeds manual literature extraction[4].

The table below compares the performance of these automated prediction methodologies against the baseline of manual literature querying.

Prediction Methodology¹H NMR Mean Absolute Error (MAE)¹³C NMR MAEComputational SpeedScalability for HTS
Manual Literature Query N/A (Relies on exact match)N/AMinutes to HoursLow
HOSE Code Algorithms 0.20 – 0.30 ppm~2.0 ppm< 1 secondHigh
DFT (Quantum Mechanics) 0.20 – 0.40 ppm1.5 – 2.0 ppmHours to DaysLow
Graph Neural Networks (ML) ~0.19 ppm< 2.0 ppm< 1 secondVery High

Protocol: Implementing a Self-Validating ASV Workflow

To establish a trustworthy, high-throughput QC environment, the spectroscopic workflow must be self-validating. This means the system must automatically flag its own uncertainties ("knowing when it doesn't know")[1]. The following protocol outlines the setup of an integrated ASV pipeline, modeled after successful implementations in major pharmaceutical laboratories[5].

Step 1: Metadata Integration & Sample Preparation

  • Action: Assemble proposed chemical structures in an SDfile format, mapping each structure to a unique barcode. Prepare samples in 96-well plates.

  • Causality: Scanning the plate barcode automatically imports the SDfile metadata into the spectrometer's operating software. This establishes an unbreakable structure-to-spectrum relationship, preventing sample mix-ups that frequently plague manual workflows[6].

Step 2: Multiplexed Data Acquisition

  • Action: Utilize a cryoflow cell-equipped NMR spectrometer. Execute an NMR "supersequence" to acquire both 1D ¹H and 2D ¹H-¹³C HSQC spectra simultaneously[5].

  • Causality: Acquiring HSQC is critical for self-validation. The absence of corresponding peaks in the 2D spectrum that appear in the 1D ¹H spectrum definitively identifies protons attached to heteroatoms (e.g., -OH, -NH). This provides an internal data check that prevents the software from misassigning exchangeable protons to carbon backbones[3].

Step 3: Automated Processing & Prediction

  • Action: Route raw Free Induction Decays (FIDs) to the ASV software. The software automatically applies baseline correction, phase correction, and peak picking. The prediction engine generates a theoretical spectrum for the proposed SDfile structure[4].

Step 4: Match Factor (MF) Calculation & Triage

  • Action: The system calculates the MF by comparing experimental chemical shifts, intensities, and multiplicities against the predicted model[2]. Apply a rigid triage logic to categorize the results.

ASV_Logic Input Calculate Match Factor (MF) C1 MF ≥ 0.85 (High Confidence) Input->C1 C2 0.70 ≤ MF < 0.85 (Ambiguous) Input->C2 C3 MF < 0.70 (Incorrect) Input->C3 A1 Auto-Approve Structure Verified C1->A1 A2 Flag for Manual Expert Review C2->A2 A3 Reject Structure Investigate Synthesis C3->A3

Fig 2: Automated Structure Verification decision matrix based on Match Factor (MF) thresholds.

Step 5: Expert Review of Flagged Data

  • Action: Structures scoring an MF ≥ 0.85 are auto-approved. Structures scoring < 0.85 are flagged for manual review.

  • Causality: By isolating only the ambiguous or incorrect matches, expert spectroscopists can focus their time on true structural mismatches (e.g., unexpected isomers) or correcting spectral artifacts (e.g., severe solvent suppression issues), rather than wasting hours verifying expected, routine syntheses.

Conclusion

Transitioning from manual literature comparison to Automated Structure Verification is not merely an upgrade in speed; it is an upgrade in scientific integrity. By leveraging Machine Learning predictions and orthogonal 2D NMR data, laboratories can eliminate human bias and establish a highly scalable, self-validating pipeline for structural confirmation.

References

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D - Technology Networks. 1

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - MDPI. 4

  • Automated Structure Verification for High-Throughput Quality Control in R&D - ACD/Labs. 5

  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery - American Laboratory.6

  • Automated structure verification based on 1H NMR prediction - ResearchGate. 2

  • Automated structure verification based on a combination of 1D (1)H NMR and 2D (1)H - (13)C HSQC spectra - PubMed (NIH). 3

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Comparative

Efficacy of Chiral Resolving Agents for Cyclopentanone Derivatives: A Comparative Guide

Introduction Cyclopentanone derivatives are highly valuable structural scaffolds in the synthesis of complex pharmaceuticals, including prostaglandins (e.g., rosaprostol), jasmonates, and 5-HT1A receptor ligands[1]. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclopentanone derivatives are highly valuable structural scaffolds in the synthesis of complex pharmaceuticals, including prostaglandins (e.g., rosaprostol), jasmonates, and 5-HT1A receptor ligands[1]. Because the biological and pharmacological efficacy of these molecules is strictly tied to their stereochemistry, accessing enantiomerically pure cyclopentanones is a critical step in drug development.

Unlike basic amines or carboxylic acids, neutral cyclopentanones lack ionizable sites, rendering classical resolution via direct diastereomeric salt formation impossible without prior functionalization. Consequently, scientists must carefully select chiral resolving agents that either form transient covalent diastereomers (such as hydrazones) or leverage existing functional groups on the cyclopentanone ring (such as amino or phosphoryl substituents) to form resolvable salts. This guide objectively compares the efficacy, mechanistic causality, and practical implementation of three prominent classes of chiral resolving agents used for cyclopentanone derivatives.

Mechanisms of Resolution and Agent Efficacy

Chiral Hydrazines: SAMP and RAMP

For unfunctionalized, neutral cyclopentanones, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are the gold standard derivatizing agents.

  • Causality: SAMP reacts with the ketone carbonyl to form a covalent diastereomeric hydrazone. The stereogenic center on the rigid pyrrolidine ring induces a distinct 3D conformation, allowing the resulting diastereomers to exhibit significantly different affinities for silica gel. This enables efficient separation via chromatography. Furthermore, SAMP hydrazones can direct subsequent asymmetric alkylation at the α-position before hydrolytic cleavage, making it a highly versatile, dual-purpose agent.

Tartaric Acid Derivatives: Di-p-toluoyl-D-tartaric acid (DPTTA)

When the cyclopentanone derivative contains a basic functional group (e.g., 3-aminocyclopentanone), chiral acids like DPTTA are highly efficacious[2].

  • Causality: DPTTA forms an ionic diastereomeric salt with the racemic amine. The bulky p-toluoyl groups enhance the crystal lattice packing differences between the (R,R) and (S,R) salts. This exaggerates the differential solubility, allowing for highly efficient thermodynamic resolution via fractional crystallization, entirely bypassing the need for tedious chromatography[2].

Chiral Amines: (R)-1-(1-Naphthyl)ethylamine

For acidic or highly functionalized cyclopentanones (such as the 2-dimethoxyphosphoryl-3-hexylcyclopentan-1-one intermediate used in rosaprostol synthesis), chiral amines like (R)-1-(1-naphthyl)ethylamine are the preferred agents[3].

  • Causality: The naphthyl group provides significant steric bulk and robust π-π stacking capabilities. These non-covalent interactions amplify the physical differences between the formed diastereomeric salts or amides. This specific agent has been empirically proven to resolve racemic phosphoryl-cyclopentanones with exceptional enantiomeric excess (ee)[3].

Comparative Data Summary

Resolving AgentTarget Substrate TypeInteraction MechanismSeparation MethodTypical ee (%)Cleavage / Deprotection
SAMP / RAMP Neutral CyclopentanonesCovalent (Hydrazone)Chromatography>95%Mild acid hydrolysis (e.g., O3 or mild HCl)
DPTTA Basic Cyclopentanones (e.g., -NH2)Ionic (Acid-Base Salt)Fractional Crystallization90–99%Basification (e.g., NaOH) and extraction
(R)-1-(1-Naphthyl)ethylamine Acidic/Phosphoryl CyclopentanonesIonic (Salt) / Covalent (Amide)Crystallization / Chromatography>98%Acidic hydrolysis

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps to confirm reaction progress and stereochemical purity.

Protocol A: Resolution of a Basic Cyclopentanone using DPTTA

This protocol relies on the differential solubility of diastereomeric salts[2].

  • Dissolution: Dissolve 1.0 equivalent of the racemic amino-cyclopentanone and 0.5 equivalents of (+)-Di-p-toluoyl-D-tartaric acid in a minimal volume of refluxing methanol.

    • Validation Step: The solution must become completely clear at reflux. Any remaining suspension indicates incomplete salt formation or insufficient solvent, which will ruin the ee of the final product.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature undisturbed for 16 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Isolation: Collect the crystals via vacuum filtration and wash with a minimal amount of cold ethyl acetate.

  • Liberation: Suspend the isolated crystals in water, adjust the pH to 10 using 1M NaOH to break the salt, and extract the enantioenriched amino-cyclopentanone with dichloromethane (3 x 20 mL).

  • Analysis: Determine the ee using chiral HPLC.

    • Validation Step: If the ee is < 95%, perform a secondary recrystallization of the isolated salt from methanol before proceeding to the liberation step.

Protocol B: Derivatization of a Neutral Cyclopentanone using SAMP
  • Condensation: In a flame-dried flask under an argon atmosphere, dissolve the racemic cyclopentanone (1.0 eq) in anhydrous benzene. Add SAMP (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Water Removal: Reflux the mixture using a Dean-Stark apparatus for 12 hours to drive the equilibrium toward hydrazone formation.

    • Validation Step: Monitor the water collection in the Dean-Stark trap; the reaction is only complete when the theoretical stoichiometric volume of water is collected.

  • Separation: Concentrate the mixture in vacuo and purify the crude diastereomeric hydrazones using flash column chromatography (silica gel, hexane/ethyl acetate gradient). The diastereomers will elute as distinct, separable bands.

  • Cleavage: Dissolve the separated hydrazone in a biphasic mixture of pentane and 3N HCl. Stir vigorously for 2 hours at room temperature to hydrolyze the hydrazone and regenerate the enantiopure cyclopentanone.

Logical Workflow for Agent Selection

G Start Cyclopentanone Derivative CheckFunc Identify Functional Groups Start->CheckFunc Basic Basic Group Present (e.g., -NH2) CheckFunc->Basic Neutral Neutral Ketone (No ionizable groups) CheckFunc->Neutral Acidic Acidic/Phosphoryl Group (e.g., -COOH, -PO(OR)2) CheckFunc->Acidic Tartaric Di-p-toluoyl-D-tartaric acid (Diastereomeric Salt) Basic->Tartaric SAMP SAMP / RAMP (Diastereomeric Hydrazone) Neutral->SAMP ChiralAmine (R)-1-(1-Naphthyl)ethylamine (Diastereomeric Salt/Amide) Acidic->ChiralAmine Cryst Fractional Crystallization Tartaric->Cryst Chrom Chromatographic Separation SAMP->Chrom ChiralAmine->Cryst

Logical decision tree for selecting chiral resolving agents based on cyclopentanone functionalization.

References[1] Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors | Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3wpWqquLNMtpKC93qxiqr7K0ePAkBx8ljOuyWRsI2t9M0O6lReCpTTWrFeE_S5NVC-oRl1WDe-YlIPT7mZ8cLZzWd39NFE_HF6qGbXp6Ps2pJDTE6Ti3eHCDCtPKlz6zfSiTOkg==[3] A new and expeditious synthesis of all enantiomerically pure stereoisomers of rosaprostol, an antiulcer drug - Beilstein Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG81CDTJTUkqg_OJ4sQavnbjnYa3SK0SHGtSojWiE2zwMjDT-6SZ5f4VGlorx1qNBx_x74IOpMjjWAlMt5MTjE2RBifvY_7GyoE-yxNX2ESo2c4byr8PIxf7NZlYZ3QnNxOO9shvJFdXlUmUYoKDARsEA==[2] Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkzsJ3lrCDOxxV_N3w3hcoGIS7YV9dZDJ1EG80rAdNZCBGMjDUHs-huhqtXQWDrymZv_wdumQ3OJIhY8dMOXUv9ELIRoUX9NbT59_-gWyF8bsei3VZ72PThL01-wLZrIjzArP_

Sources

Safety & Regulatory Compliance

Safety

(1R)-3-Oxocyclopentane-1-carbonitrile proper disposal procedures

Operational Safety and Disposal Blueprint for (1R)-3-Oxocyclopentane-1-carbonitrile For researchers and drug development professionals, handling bifunctional molecules like (1R)-3-Oxocyclopentane-1-carbonitrile requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Blueprint for (1R)-3-Oxocyclopentane-1-carbonitrile

For researchers and drug development professionals, handling bifunctional molecules like (1R)-3-Oxocyclopentane-1-carbonitrile requires a nuanced understanding of chemical reactivity. This chiral intermediate, featuring both a reactive cyclopentanone core and a terminal nitrile group, presents highly specific challenges in laboratory waste management. Improper disposal not only violates environmental regulations but also risks the release of toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) during uncontrolled degradation.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this compound, prioritizing scientific causality and rigorous safety standards.

Chemical Profile & Mechanistic Safety Analysis

Understanding the causality behind safety protocols is paramount. The dual-functional nature of (1R)-3-Oxocyclopentane-1-carbonitrile dictates its hazard profile and subsequent disposal requirements:

  • The Ketone Moiety: Cyclopentanone derivatives are inherently flammable and act as potent organic solvents. They pose an ignition risk and can degrade certain low-density plastics over time, necessitating specific container materials like High-Density Polyethylene (HDPE) or borosilicate glass[1].

  • The Nitrile Moiety: While stable under ambient conditions, the cyano group (-C≡N) becomes highly hazardous during combustion or when exposed to strong acids/bases. Hydrolysis can be exothermic, and thermal decomposition without a chemical scrubber releases highly toxic NOx and carbon monoxide[2].

Quantitative Data & Classification Summary

Property / ClassificationValue / DesignationOperational Implication
CAS Number 180475-44-9Unique identifier required for hazardous waste manifesting.
Molecular Weight 109.13 g/mol Utilized for stoichiometric neutralization calculations if mixed.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2Mandates strict PPE (e.g., Nitrile over butyl rubber gloves).
Combustion Byproducts CO, CO₂, NOxDictates disposal strictly via high-temperature incineration with scrubbers.
EPA Waste Code D001 (Ignitable)Must be managed under RCRA guidelines for hazardous ignitable waste[1].

Step-by-Step Spill Response & Containment Protocol

In the event of an accidental release during synthesis or purification, immediate and methodical action is required to prevent vapor accumulation and environmental contamination.

  • Step 1: Immediate Isolation & Evacuation Cease all operations. Extinguish any open flames and deactivate hot plates, as the ketone vapors may form explosive mixtures with air. Evacuate non-essential personnel from the immediate vicinity[3].

  • Step 2: PPE Donning Responders must wear flame-retardant antistatic protective clothing, chemical safety goggles, and double-glove. As per 4, wearing a heavy-duty butyl rubber glove over a standard nitrile glove prevents solvent permeation[4].

  • Step 3: Containment & Absorption Do NOT use combustible materials like sawdust. Cover the spill with an inert, liquid-absorbent material such as dry sand, vermiculite, or a commercial spill binder (e.g., Chemizorb®)[3].

  • Step 4: Collection Use non-sparking tools to sweep up the absorbed mixture. Place the material into a dedicated, chemically resistant waste container (HDPE). Do not seal the container completely immediately if there is a risk of off-gassing, but ensure it is securely covered[5].

  • Step 5: Secondary Decontamination Wash the affected surface with a mild detergent and water, collecting all washings into the aqueous hazardous waste stream for separate disposal.

Comprehensive Waste Management & Disposal Plan

Laboratory personnel must treat all waste containing (1R)-3-Oxocyclopentane-1-carbonitrile as hazardous waste. Drain disposal is strictly prohibited and carries severe regulatory penalties[6].

  • Phase 1: Segregation at the Source Collect (1R)-3-Oxocyclopentane-1-carbonitrile waste separately from incompatible chemicals. Never mix this waste with strong oxidizing agents, strong acids, or strong bases. Mixing with acids/bases can trigger violent exothermic hydrolysis of the nitrile group to a carboxylic acid, potentially rupturing the container[7].

  • Phase 2: Containerization & Labeling Transfer the waste into a leak-proof HDPE or glass container. Under the8, the container must be explicitly labeled with the words "Hazardous Waste" and include a clear indication of the hazards (e.g., "Flammable," "Toxic - Nitrile")[8].

  • Phase 3: Satellite Accumulation Area (SAA) Storage Store the labeled container in a designated SAA at or near the point of generation. Ensure the container remains tightly closed at all times except when actively adding waste. Laboratories must not exceed the9 for standard hazardous waste[6][9].

  • Phase 4: Terminal Disposal via Incineration Do not attempt laboratory-scale chemical degradation (such as bleach neutralization) of this compound. The only authorized disposal method is high-temperature incineration by a licensed hazardous waste management facility. The incinerator must be equipped with an afterburner and a chemical scrubber to safely neutralize the nitrogen oxides (NOx) generated during the combustion of the nitrile group[5].

Disposal Decision Workflow

The following logic matrix dictates the operational flow for handling waste streams containing this compound to ensure regulatory compliance and safety.

WasteManagement N1 Waste Generation: (1R)-3-Oxocyclopentane-1-carbonitrile N2 Aqueous or Organic Waste Stream? N1->N2 N3 Organic Waste Stream (Halogen-Free) N2->N3 Organic N4 Mixed/Aqueous Stream (Requires Characterization) N2->N4 Aqueous/Mixed N5 Label: Hazardous Waste Flammable, Toxic N3->N5 N4->N5 N6 Store in SAA (< 55 Gallons Limit) N5->N6 N7 Licensed Incineration (Afterburner & Scrubber) N6->N7

Decision matrix for the segregation, storage, and terminal disposal of nitrile-ketone waste.

References

  • BenchChem. "Proper Disposal of Cyclopentanone-d8: A Guide for Laboratory Professionals." 1

  • Combi-Blocks. "Safety Data Sheet: (1R)-3-Oxocyclopentane-1-carbonitrile." 2

  • Indenta Chemicals. "Material Safety Data Sheet Cyclopentanone." 3

  • ChemicalBook. "CYCLOPENTANONE-2,2,5,5-D4 - Safety Data Sheet." 5

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." 4

  • Fisher Scientific. "Cyclopentanone - SAFETY DATA SHEET." 7

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." 9

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." 6

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." 8

Sources

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